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  • Product: 4-(Morpholin-2-yl)aniline
  • CAS: 1284221-31-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Morpholin-2-yl)aniline

Abstract This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 4-(Morpholin-2-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 4-(Morpholin-2-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around the formation of a key intermediate, 2-(4-nitrophenyl)morpholine, followed by a chemoselective reduction of the nitro group. This guide offers detailed, step-by-step experimental protocols, discusses the rationale behind the chosen methodologies, and presents the necessary data for the successful synthesis and characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the practical knowledge to replicate and adapt these methods for their specific research needs.

Introduction and Strategic Overview

4-(Morpholin-2-yl)aniline is a bifunctional molecule featuring a morpholine heterocycle linked at the C-2 position to an aniline moiety. This structural motif is of significant interest in the development of novel therapeutic agents due to the favorable pharmacokinetic properties often imparted by the morpholine ring and the versatile reactivity of the aniline functional group. The synthesis of this specific isomer, where the linkage is at the C-2 position of the morpholine, presents a unique set of challenges compared to its more commonly reported N-substituted counterpart, 4-morpholinoaniline.

The synthetic strategy detailed in this guide is a two-step process that begins with the construction of the 2-aryl-morpholine core, followed by the functional group transformation to unveil the desired aniline. This approach was selected for its reliability, use of readily available starting materials, and the high-yielding nature of the individual steps.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway Start Starting Materials: - 2-Aminoethanol - 4-Nitro-α-bromoacetophenone Step1 Step 1: Synthesis of 2-(4-nitrophenyl)morpholine Start->Step1 Condensation & Intramolecular Cyclization Step2 Step 2: Reduction of Nitro Group Step1->Step2 Catalytic Hydrogenation or Chemical Reduction Final Final Product: 4-(Morpholin-2-yl)aniline Step2->Final

Figure 1: Overall synthetic strategy for 4-(Morpholin-2-yl)aniline.

Synthesis of the Key Intermediate: 2-(4-Nitrophenyl)morpholine

The initial and crucial step in this synthesis is the construction of the 2-(4-nitrophenyl)morpholine ring system. The chosen method involves the reaction of 2-aminoethanol with 4-nitro-α-bromoacetophenone. This reaction proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization to form the morpholine ring.[1]

Mechanistic Rationale

The synthesis of 2-aryl-morpholines from 2-aminoethanol and an α-halo-arylketone is a well-established method. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminoethanol on the electrophilic carbon of the α-bromo-ketone. This forms an intermediate amino-ketone which can then undergo a spontaneous intramolecular cyclization. The hydroxyl group of the ethanolamine moiety attacks the carbonyl carbon, forming a hemiaminal intermediate which subsequently dehydrates to form the morpholine ring.

Mechanism_Step1 cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product R1 2-Aminoethanol Int1 Nucleophilic Attack R1->Int1 R2 4-Nitro-α-bromoacetophenone R2->Int1 Int2 Intramolecular Cyclization (Hemiaminal Formation) Int1->Int2 P1 2-(4-nitrophenyl)morpholine Int2->P1

Figure 2: Conceptual workflow for the synthesis of 2-(4-nitrophenyl)morpholine.

Detailed Experimental Protocol

Materials:

  • 2-Aminoethanol

  • 4-Nitro-α-bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminoethanol (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-nitro-α-bromoacetophenone (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid precipitate and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-(4-nitrophenyl)morpholine.

Table 1: Reaction Parameters for the Synthesis of 2-(4-nitrophenyl)morpholine

ParameterValue
Reactants 2-Aminoethanol, 4-Nitro-α-bromoacetophenone
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux (approx. 82°C)
Reaction Time 4-6 hours
Work-up Aqueous wash and extraction
Purification Column Chromatography

Reduction of 2-(4-Nitrophenyl)morpholine to 4-(Morpholin-2-yl)aniline

The final step in the synthesis is the reduction of the nitro group of 2-(4-nitrophenyl)morpholine to the corresponding amine. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common and effective.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, and the hydrogen source can be either hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[3]

3.1.1. Detailed Experimental Protocol (using H₂ gas)

Materials:

  • 2-(4-Nitrophenyl)morpholine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 2-(4-nitrophenyl)morpholine in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(Morpholin-2-yl)aniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

3.1.2. Detailed Experimental Protocol (using Ammonium Formate)

Materials:

  • 2-(4-Nitrophenyl)morpholine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • To a solution of 2-(4-nitrophenyl)morpholine in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by standard methods.[4]

Method B: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a chemical reducing agent such as tin(II) chloride (SnCl₂). This method is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.[4][5][6]

3.2.1. Detailed Experimental Protocol

Materials:

  • 2-(4-Nitrophenyl)morpholine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 2-(4-nitrophenyl)morpholine in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4-5 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Table 2: Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (H₂)Catalytic Hydrogenation (HCOONH₄)Chemical Reduction (SnCl₂)
Reagents H₂ gas, Pd/CAmmonium formate, Pd/CSnCl₂·2H₂O
Conditions 1-4 atm H₂, Room Temp.RefluxReflux
Advantages Clean byproducts (H₂O)Avoids use of H₂ gasGood for substrates with other reducible groups
Disadvantages Requires specialized hydrogenation equipmentByproducts need to be removedStoichiometric tin waste

Characterization of 4-(Morpholin-2-yl)aniline

The final product, 4-(Morpholin-2-yl)aniline, should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, as well as the protons of the morpholine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals for the molecule, including those for the aromatic and morpholine ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-(Morpholin-2-yl)aniline (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C-O-C stretches of the morpholine ether linkage.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of 4-(Morpholin-2-yl)aniline. The strategy, which involves the initial formation of 2-(4-nitrophenyl)morpholine followed by the reduction of the nitro group, offers a reliable pathway to this valuable synthetic building block. The provided experimental protocols, along with the mechanistic rationale and a comparison of different reduction methods, equip researchers with the necessary information to successfully synthesize and characterize the target compound. The methodologies described herein are adaptable and can serve as a foundation for the synthesis of a variety of substituted 2-aryl-morpholine derivatives.

References

  • Savina, L.I. & Sokolov, A.A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups. Retrieved from a relevant BenchChem technical guide.
  • BenchChem. (n.d.). Synthesis routes of 4-Morpholinoaniline.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • Valdebenito, C., et al. (2020).
  • Nikolova, I., & Danchev, N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 5(1), 25-42.
  • CymitQuimica. (n.d.). CAS 2524-67-6: 4-Morpholinoaniline.
  • Stiuf, O., et al. (2018).
  • Chemsrc. (2025, August 20). 4-Morpholinoaniline.
  • F. D. Bellamy and K. Ou, Tetrahedron Lett., 25, 839-842 (1984).
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?.
  • Ortiz, K. G., et al. (2022).
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
  • Zacconi, F., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Miller, M. J., et al. (2008). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Tetrahedron, 64(30-31), 7245-7254.
  • ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR spectrum.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • ResearchGate. (n.d.). Imine condensation and intramolecular cyclization sequence.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum.
  • PubChemLite. (n.d.). 4-(morpholin-2-yl)aniline (C10H14N2O).
  • Rideal, E. K., & Taylor, H. S. (1944). U.S. Patent No. 2,344,244. Washington, DC: U.S.
  • White Rose Research Online. (n.d.). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine.
  • Indian Academy of Sciences. (n.d.). Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes.
  • SciSpace. (n.d.). Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes.
  • U.S. Patent Office. (n.d.). US2344244A - Catalytic hydrogenation of nitro compounds.

Sources

Exploratory

A Senior Application Scientist's Technical Guide to 4-(Morpholin-4-yl)aniline

A Note on Isomeric Specificity: This guide focuses on the chemical compound 4-(Morpholin-4-yl)aniline , identified by the CAS Number 2524-67-6 . While the query specified "4-(Morpholin-2-yl)aniline," the vast majority of...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Specificity: This guide focuses on the chemical compound 4-(Morpholin-4-yl)aniline , identified by the CAS Number 2524-67-6 . While the query specified "4-(Morpholin-2-yl)aniline," the vast majority of scientific literature, patents, and commercial availability pertains to the 4-yl isomer, where the aniline moiety is attached to the nitrogen atom of the morpholine ring. This isomer is a critical building block in medicinal chemistry and materials science. This document provides an in-depth technical overview of this industrially significant compound.

Executive Summary

4-(Morpholin-4-yl)aniline is a versatile aromatic amine that has emerged as a cornerstone scaffold in modern drug discovery and fine chemical synthesis. Characterized by the fusion of a reactive aniline ring and a pharmacokinetically favorable morpholine moiety, this compound offers a unique combination of properties that are highly sought after by researchers. The morpholine ring, with its weak basicity and potential for hydrogen bonding, is frequently employed to modulate the solubility, metabolic stability, and blood-brain barrier permeability of drug candidates.[1] This guide provides a comprehensive overview of 4-(Morpholin-4-yl)aniline, including its chemical identity, a validated synthesis protocol, key applications in drug development, and essential safety protocols, tailored for professionals in the research and development sectors.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. 4-(Morpholin-4-yl)aniline is registered under CAS number 2524-67-6. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 2524-67-6[2][3]
Molecular Formula C₁₀H₁₄N₂O[3][4]
Molecular Weight 178.23 g/mol [3][4]
IUPAC Name 4-(Morpholin-4-yl)aniline[2]
Synonyms 4-Morpholinoaniline, N-(4-aminophenyl)morpholine, p-Morpholinoaniline[2]
Appearance Purple to brown crystalline powder[4]
Melting Point 132-135 °C[4]
Solubility Soluble in chloroform, ethyl acetate[4]
pKa 6.72 ± 0.40 (Predicted)[4]
SMILES NC1=CC=C(C=C1)N2CCOCC2[2]
InChI Key PHNDZBFLOPIMSM-UHFFFAOYSA-N[2][5]

Synthesis and Characterization

The most prevalent and scalable synthesis of 4-(Morpholin-4-yl)aniline involves the catalytic hydrogenation of its nitro-aromatic precursor, 4-(4-nitrophenyl)morpholine. This reaction is highly efficient and yields the desired product with high purity after a straightforward workup.

Synthetic Workflow: Catalytic Hydrogenation

The workflow diagram below illustrates the reduction of the nitro group to the primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product reactant 4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2) reaction Paar Hydrogenation Unit reactant->reaction Charge Reactor catalyst 5% Palladium on Carbon (Pd/C) catalyst->reaction conditions Solvent: Methanol/Ammonia Atmosphere: Hydrogen (50 psi) Time: 1 hour reaction->conditions filtration Filtration (e.g., Celite) Removes Catalyst reaction->filtration Cool & Filter concentration Concentration (Rotary Evaporation) filtration->concentration Concentrate Filtrate purification Recrystallization (Ethyl Acetate/Hexane) concentration->purification Purify Crude Solid product 4-(Morpholin-4-yl)aniline (CAS: 2524-67-6) ~70% Yield purification->product Isolate Pure Product

Sources

Foundational

Isomers of Morpholinoaniline: Structural Dynamics, Synthesis, and Applications in Kinase Inhibition

Executive Summary Morpholinoaniline (aminophenylmorpholine) is a highly versatile pharmacophore utilized extensively in modern drug discovery, optoelectronics, and materials science [1]. The incorporation of a morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholinoaniline (aminophenylmorpholine) is a highly versatile pharmacophore utilized extensively in modern drug discovery, optoelectronics, and materials science [1]. The incorporation of a morpholine ring onto an aniline core fundamentally modulates the physicochemical properties of the resulting molecule. This structural modification enhances aqueous solubility, optimizes lipophilicity, and provides crucial hydrogen-bond acceptors for target engagement—particularly within the ATP-binding pockets of kinases [4, 5].

While the basic morpholinoaniline scaffold exists as three primary positional isomers—2-morpholinoaniline (ortho) , 3-morpholinoaniline (meta) , and 4-morpholinoaniline (para) —it is the para-isomer and its halogenated derivatives that have emerged as the most critical building blocks in pharmaceutical development. This whitepaper provides an in-depth analysis of the structural causality, synthetic methodologies, and pharmacological applications of morpholinoaniline isomers.

Structural and Physicochemical Profiling of Isomers

The positional relationship between the primary amine and the morpholine ring dictates the electronic distribution, pKa, and steric hindrance of the molecule. Understanding these isomeric differences is critical for rational drug design.

  • 2-Morpholinoaniline (Ortho-isomer): Exhibits significant steric hindrance. The bulky chair conformation of the morpholine ring restricts the rotational freedom of the adjacent primary amine. This limits the molecule's ability to adopt the planar conformations often required for optimal hinge-region binding in kinase active sites.

  • 3-Morpholinoaniline (Meta-isomer): Presents moderate steric hindrance. The meta-relationship alters the electronic resonance effects on the aniline amino group, generally reducing its nucleophilicity and altering its hydrogen-bonding donor capacity compared to the para-isomer.

  • 4-Morpholinoaniline (Para-isomer): Characterized by minimal steric hindrance and extended linear geometry. The para-substitution allows for optimal electronic communication across the

    
    -system. This geometry allows the morpholine oxygen to project into solvent-exposed regions of kinase pockets, while the aniline nitrogen engages the hinge region [6].
    

To further tune these properties, halogens (such as fluorine or chlorine) are frequently added to the 4-morpholinoaniline core. Fluorination, for instance, improves metabolic stability and modifies the topological polar surface area (TPSA).

Table 1: Physicochemical Properties of Key Morpholinoaniline Derivatives
CompoundPubChem CIDMolecular WeightXLogP3H-Bond DonorsH-Bond AcceptorsTPSA (Ų)
4-Morpholinoaniline 75655178.23 g/mol 0.71238.3
3-Fluoro-4-morpholinoaniline 1485330196.22 g/mol 1.11338.5
3-Chloro-4-morpholinoaniline 108661212.67 g/mol 1.61238.5

Data sourced from PubChem computed properties[1, 2, 3].

Causality in Drug Design: Why Morpholinoaniline?

The strategic inclusion of the 4-morpholinoaniline moiety in kinase inhibitors is driven by specific structure-activity relationship (SAR) causality:

  • Solubility Enhancement: The morpholine ring contains an ether oxygen that acts as a strong hydrogen-bond acceptor. This significantly improves the aqueous solubility of otherwise hydrophobic scaffolds (e.g., quinazolines, pyrimidines), which is a critical parameter for oral bioavailability.

  • Hinge Region Binding: The primary amine of the aniline acts as a versatile synthetic linker. When converted into amides or ureas, it forms critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Ala173 in Aurora B kinase) [6].

  • Selectivity Tuning: In the development of JNK3 inhibitors, substituting a standard p-phenylenediamine moiety with a 4-morpholinoaniline group prevents molecular aggregation and shifts selectivity away from p38

    
     MAPK toward JNK3, achieving low nanomolar IC50 values[4].
    

Chemical Synthesis Workflows

The synthesis of morpholinoanilines typically relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective nitro reduction. The morpholine ring is highly stable under standard reduction conditions, making this a robust, scalable pathway [7].

Synthesis N1 3,4-Difluoronitrobenzene N2 Morpholine + K2CO3 (DMSO, 80°C) N1->N2 N3 4-(2-Fluoro-4-nitrophenyl)morpholine N2->N3 SNAr Reaction N4 Fe / NH4Cl (EtOH/H2O, 90°C) N3->N4 N5 3-Fluoro-4-morpholinoaniline N4->N5 Nitro Reduction

Caption: Synthetic workflow of 3-fluoro-4-morpholinoaniline via SNAr and chemoselective reduction.

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol outlines the scalable synthesis of the fluorinated para-isomer, a critical intermediate for modern APIs [7].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The fluorine atom para to the nitro group in 3,4-difluoronitrobenzene is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. Morpholine acts as the nucleophile.

  • Procedure: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in anhydrous DMSO. Add K₂CO₃ (1.5 eq) to neutralize the generated HF, followed by morpholine (1.1 eq). Heat the mixture to 80°C under continuous stirring for 3 hours.

  • Self-Validation: Quench an aliquot with water and extract with ethyl acetate. TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material. LC-MS must confirm the intermediate mass [M+H]⁺.

Step 2: Chemoselective Nitro Reduction

  • Causality: Iron powder in the presence of NH₄Cl provides a mild, chemoselective reduction of the nitro group to a primary amine without cleaving the morpholine ring or the remaining aryl-fluorine bond.

  • Procedure: Dissolve the intermediate from Step 1 in an Ethanol/Water mixture (9:1 v/v). Add Iron powder (10 eq) and NH₄Cl (0.5 eq). Heat the suspension to 90°C for 12 hours.

  • Self-Validation: Cool the mixture and filter through a Celite pad to remove the iron sludge. Concentrate the filtrate and purify via column chromatography. Confirm the final product via ¹H NMR (noting the upfield shift of aromatic protons due to the electron-donating amine) and LC-MS (M+H = 197.1).

Pharmacological Applications: Kinase Inhibition Mechanisms

Morpholinoaniline derivatives are central to several high-profile kinase inhibitors, operating via competitive ATP binding.

  • Aurora Kinase Inhibitors: Compounds like VX-680 and Barasertib utilize heterocyclic strategies where the morpholinoaniline group anchors the purine/pyrimidine core via hydrophobic stacking and H-bonding, inducing apoptosis in leukemia and colorectal cancer cells [6].

  • PI4KIII

    
     Inhibitors (Antiviral):  The 4-anilino quinazoline derivative AL-9 uses a morpholinoaniline-derived architecture to inhibit Phosphatidylinositol 4-kinase III
    
    
    
    (PI4KIII
    
    
    ). This host kinase is hijacked by the Hepatitis C Virus (HCV) to generate PI4P pools at the plasma membrane, which are essential for assembling the viral replication complex. AL-9 competitively binds the ATP pocket, depleting PI4P and halting HCV replication [5].

Pathway D1 Morpholinoaniline-based Inhibitor (e.g., AL-9) D2 PI4KIIIα Kinase D1->D2 ATP Competitive Binding D3 PI4P Pool (Plasma Membrane) D2->D3 Blocked Phosphorylation D4 HCV Replication Complex D3->D4 Depletion Inhibits Assembly

Caption: Mechanism of PI4KIIIα inhibition by morpholinoaniline derivatives blocking viral assembly.

Experimental Protocol: Self-Validating Kinase Inhibition Assay

To validate the efficacy of a novel morpholinoaniline-derived kinase inhibitor (e.g., against JNK3 or PI4KIII


), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is employed.
Protocol 2: TR-FRET Kinase Binding Assay
  • Causality: To quantify the binding affinity (IC50) of the morpholinoaniline derivative, a TR-FRET assay measures the transfer of energy between a Europium-labeled antibody (donor) on the kinase and an Alexa Fluor-labeled tracer molecule (acceptor). Displacement of the tracer by the competitive morpholinoaniline inhibitor reduces the FRET signal in a dose-dependent manner.

  • Procedure:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

    • Compound Dilution: Perform 12-point, 3-fold serial dilutions of the morpholinoaniline inhibitor in 100% DMSO. Causality: A wide concentration range is required to establish precise IC50 values and accurate Hill slopes.

    • Reaction Initiation: In a 384-well plate, combine 5 µL of the kinase/antibody mixture, 5 µL of the fluorescent tracer, and 100 nL of the serially diluted inhibitor.

    • Incubation & Detection: Incubate for 1 hour at room temperature in the dark. Measure the TR-FRET emission ratio (665 nm / 615 nm) using a compatible microplate reader.

  • Self-Validation System: Calculate the IC50 using a 4-parameter logistic regression model. The assay plate must include a known reference inhibitor (e.g., Staurosporine for pan-kinase, or PIK93 for PI4K kinases). The plate is only validated if the reference compound yields an IC50 within half a log (0.5 log₁₀) of its historically established average, ensuring assay dynamic range and reproducibility.

Conclusion

The isomers of morpholinoaniline—specifically the para-isomer and its halogenated analogs—represent a masterclass in rational pharmacophore design. By carefully balancing steric profiles, aqueous solubility, and hydrogen-bonding capabilities, these compounds serve as the structural foundation for next-generation kinase inhibitors. The transition from raw chemical synthesis via SNAr to advanced TR-FRET biological validation highlights the multidisciplinary rigor required to advance these molecules from the bench to the clinic.

References

  • PubChem. "4-morpholinoaniline". National Center for Biotechnology Information. [Link]

  • PubChem. "3-Chloro-4-morpholinoaniline". National Center for Biotechnology Information. [Link]

  • PubChem. "3-Fluoro-4-morpholinoaniline". National Center for Biotechnology Information. [Link]

  • "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3". ACS Omega. [Link]

  • "Metabolism of Phosphatidylinositol 4-Kinase IIIα-Dependent PI4P Is Subverted by HCV and Is Targeted by a 4-Anilino Quinazoline with Antiviral Activity". PLOS Pathogens. [Link]

  • "Aurora B Inhibitors as Cancer Therapeutics". PMC / National Institutes of Health. [Link]

  • "Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles". Arkivoc. [Link]

Exploratory

Biological Activity of Morpholine-Containing Compounds: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and experimental evaluation of morpholine-containing compounds. Executive Summary The morpholine heterocycle (tetrahydro-1,4-oxazine) ha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental evaluation of morpholine-containing compounds.

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) has evolved from a simple solvent to a "privileged scaffold" in modern drug discovery.[1] Its ubiquity in FDA-approved therapeutics—ranging from antibiotics like Linezolid to tyrosine kinase inhibitors like Gefitinib —stems from its unique ability to modulate physicochemical properties without compromising binding affinity.

This guide analyzes the morpholine moiety's role in optimizing lipophilicity (


), enhancing metabolic stability, and serving as a critical hydrogen-bond acceptor in enzyme active sites.[2][3] We provide actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.

The Morpholine Advantage: Physicochemical & Pharmacokinetic Profile[3][4][5][6][7][8][9]

The inclusion of a morpholine ring is rarely accidental; it is a strategic decision to correct molecular defects in lead compounds.

Solubility and Lipophilicity Modulation

Morpholine possesses a characteristic


 of approximately 8.[3]3. At physiological pH (7.4), a significant fraction exists in the ionized cationic form, vastly improving aqueous solubility compared to phenyl or cyclohexane analogs. Concurrently, the ether oxygen maintains a degree of lipophilicity, allowing the molecule to cross lipid bilayers, including the Blood-Brain Barrier (BBB) .
Metabolic Stability

Unlike piperazine, which is prone to rapid N-oxidation and ring opening, the morpholine ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes. The oxygen atom reduces the electron density on the adjacent carbons, making them less susceptible to metabolic attack.

Table 1: Comparative Physicochemical Impact of Saturated Heterocycles

HeterocyclepKa (approx)LogP ContributionMetabolic LiabilityPrimary Utility
Morpholine 8.3 -0.86 Low Solubility/Metabolic Stability balance
Piperazine9.8-1.17Moderate (N-oxidation)Basic side chain introduction
Piperidine11.1+0.70Moderate (Hydroxylation)Lipophilicity enhancement
Pyrrolidine11.3+0.40ModerateSteric bulk reduction

Mechanistic Pharmacology: Target Interactions[6]

Oncology: Kinase Inhibition (PI3K/mTOR Pathway)

In the development of PI3K and mTOR inhibitors, the morpholine oxygen atom acts as a critical "warhead" for molecular recognition.[4]

  • Mechanism: The ether oxygen functions as a hydrogen bond acceptor.

  • Target Interaction: It forms a conserved H-bond with the amide backbone of a specific valine residue (e.g., Val851 in PI3K

    
     or Val828  in PI3K
    
    
    
    ) located in the hinge region of the ATP-binding pocket.
  • Causality: This interaction mimics the binding of the adenine ring of ATP, anchoring the inhibitor within the active site.

Figure 1: Morpholine Interaction Logic in PI3K Inhibition

PI3K_Binding cluster_0 Molecular Recognition Event Morpholine Morpholine Moiety (Inhibitor) Oxygen Ether Oxygen Atom (H-Bond Acceptor) Morpholine->Oxygen Structural Component Valine Valine Residue (e.g., Val851) Oxygen->Valine Critical H-Bond (2.8 - 3.0 Å) Hinge Hinge Region (Kinase Active Site) Hinge->Valine Contains ATP_Pocket ATP Binding Pocket Valine->ATP_Pocket Anchors Ligand

Caption: Schematic representation of the critical hydrogen bonding interaction between the morpholine oxygen and the kinase hinge region valine residue.

Infectious Disease: Ribosomal Interference (Linezolid)

In oxazolidinone antibiotics like Linezolid , the morpholine ring (C-ring) is not merely a solubilizing group but a direct contributor to potency.[]

  • Target: 23S rRNA of the 50S ribosomal subunit.

  • Action: Prevents the formation of the fMet-tRNA-ribosome-mRNA ternary complex.

  • SAR Insight: The morpholine ring extends into a solvent-exposed pocket, but modifications here (e.g., bridging) can drastically alter the electronic profile of the central phenyl ring, affecting binding affinity.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize standard medicinal chemistry workflows adapted for morpholine derivatives.

Protocol A: Synthesis of Morpholine-Substituted Chalcones

Context: Morpholine-chalcone hybrids are emerging as potent MAO-B inhibitors and anti-inflammatory agents.

Reagents:

  • 4-Morpholinoacetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (40% aq. solution)

Workflow:

  • Dissolution: Dissolve 4-morpholinoacetophenone (10 mmol) and the appropriate benzaldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Cool the mixture to 0-5°C in an ice bath. Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize excess base.

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure chalcone.

  • Validation: Confirm structure via

    
    H-NMR (look for doublet signals at 
    
    
    
    7.4–7.8 ppm with
    
    
    Hz, characteristic of trans-chalcones).
Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo™ Method)

Context: Validating the inhibitory potential of synthesized morpholine derivatives.

Materials:

  • Recombinant PI3K

    
     enzyme
    
  • PIP2:PS Lipid Substrate

  • Ultra-pure ATP

  • ADP-Glo™ Reagent (Promega)

Step-by-Step:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Further dilute in 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2

      
      L of compound solution to a 384-well white plate.
      
    • Add 4

      
      L of PI3K enzyme (optimized concentration, typically 1-5 ng/well).
      
    • Incubate for 15 minutes at Room Temperature (RT).

  • Substrate Addition: Add 4

    
    L of ATP/PIP2:PS substrate mixture.
    
  • Incubation: Incubate for 60 minutes at RT to allow phosphorylation.

  • Termination & Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence using a microplate reader. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Case Studies in Medicinal Chemistry (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for Linezolid , highlighting the specific role of the morpholine moiety.

Figure 2: SAR Decision Tree for Linezolid Optimization

Linezolid_SAR Linezolid Linezolid Core (Oxazolidinone) Ring_A Ring A: Morpholine Linezolid->Ring_A Ring_B Ring B: Fluorophenyl Linezolid->Ring_B Ring_C Ring C: Oxazolidinone Linezolid->Ring_C Mod_A1 Role: Solubility & PK Ring_A->Mod_A1 Mod_A2 Modification: Analogs (Thiomorpholine) reduce activity Ring_A->Mod_A2 Mod_B1 Fluorine (3-position) Essential for Potency Ring_B->Mod_B1 Mod_C1 C5-Side Chain: Critical for Ribosome Binding Ring_C->Mod_C1

Caption: Structural decomposition of Linezolid showing the functional necessity of the morpholine ring (Ring A) for pharmacokinetic balance.

Future Perspectives

The utility of morpholine is expanding beyond classical inhibition:

  • PROTACs (Proteolysis Targeting Chimeras): Morpholine derivatives are increasingly used as "exit vectors" for E3 ligase linkers due to their solvent-exposed nature in many binding pockets.

  • Silicon Switching (Sila-morpholines): Replacing the C4 carbon with silicon (sila-substitution) increases lipophilicity and alters metabolic stability without changing the overall shape, a strategy currently exploring antifungal resistance.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

  • Goel, K. K., et al. (2023).[3] A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis. Synlett.

  • Bozorov, K., et al. (2019). Discovery of morpholine-containing compounds as novel PI3K/mTOR dual inhibitors.[4] European Journal of Medicinal Chemistry, 182, 111637.

  • Wong, A., et al. (2009). Synthesis and Structure-Activity Studies of Novel Homomorpholine Oxazolidinone Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 19(3), 903-907.

Sources

Foundational

Technical Guide: Stability and Reactivity of 4-(Morpholin-2-yl)aniline

Executive Summary 4-(Morpholin-2-yl)aniline is a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, mTOR, and EGFR inhibitors). Its structural duality—combining a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Morpholin-2-yl)aniline is a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, mTOR, and EGFR inhibitors). Its structural duality—combining a polar, solubilizing morpholine ring with a reactive aniline pharmacophore—makes it an ideal building block for modulating physicochemical properties (LogP, solubility) and potency.

However, this duality presents distinct stability and reactivity challenges. The molecule possesses two nucleophilic nitrogen centers with vastly different pKa values, requiring precise chemoselective control during synthesis. Furthermore, the aniline moiety introduces susceptibility to oxidative degradation, while the secondary morpholine amine is prone to carbamate formation upon exposure to atmospheric CO₂.

This guide provides an in-depth analysis of these factors, offering validated protocols for handling, storage, and selective functionalization.

Structural Analysis & Physicochemical Profile

Understanding the electronic landscape of 4-(Morpholin-2-yl)aniline is prerequisite to predicting its reactivity. The molecule contains a chiral center at the C2 position of the morpholine ring; while often supplied as a racemate, the (S)-enantiomer is frequently the bioactive form in kinase targets.

Comparative Nucleophilicity Table
FeatureMorpholine Nitrogen (N1) Aniline Nitrogen (N2) Implication
Hybridization

(Aliphatic)

/ conjugated (Aromatic)
N1 is sterically more accessible but conformationally constrained.
pKa (Conj. Acid) ~8.4 (Secondary Amine)~4.6 (Aniline)N1 is ~10,000x more basic than N2.
Nucleophilicity High (Hard Nucleophile)Moderate (Soft Nucleophile)N1 reacts preferentially with alkyl halides and acyl chlorides.
Oxidation Potential LowHighN2 is the primary site of oxidative degradation.
H-Bonding Donor & AcceptorDonor (Double)Critical for binding affinity in ATP pockets.
Solubility & Lipophilicity

The morpholine ether oxygen lowers the LogP (approx 0.8–1.2), enhancing aqueous solubility compared to pure biphenyl systems. However, as a free base, the molecule is only sparingly soluble in water; it requires protonation (pH < 4) or organic co-solvents (DMSO, MeOH) for high-concentration stock solutions.

Stability Profile & Degradation Pathways

The stability of 4-(Morpholin-2-yl)aniline is compromised by two primary environmental factors: Oxygen and Carbon Dioxide .

Oxidative Degradation (Aniline Locus)

The primary aromatic amine is sensitive to photo-oxidation and auto-oxidation. Upon prolonged exposure to air and light, the aniline moiety undergoes radical-mediated oxidation, leading to the formation of colored impurities (yellow to dark brown).

  • Mechanism: Formation of radical cations

    
     coupling to azo-benzenes or polymerization to "aniline black" type oligomers.
    
  • Indicator: A color shift from off-white/beige to brown indicates significant degradation (>2%).

Carbamate Formation (Morpholine Locus)

The secondary amine of the morpholine ring is highly nucleophilic. In the presence of atmospheric CO₂ and moisture, it reversibly forms carbamic acid, which can stabilize as a carbonate salt.

  • Impact: This alters the stoichiometry of reactions, as the "weight" of the material increases without a change in appearance.

Validated Storage Protocol

To mitigate these pathways, the following "Self-Validating" storage system is required:

  • Container: Amber borosilicate glass vial (Type I) with a PTFE-lined screw cap.

  • Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable but Argon is preferred due to higher density.

  • Temperature: -20°C for long-term (>1 month); 4°C for working stocks.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves to prevent hydration/carbonate formation.

Reactivity & Chemoselectivity[1]

The core synthetic challenge is distinguishing between the Aliphatic N (Morpholine) and the Aromatic N (Aniline) .

The Selectivity Hierarchy

Due to the pKa difference (


), the morpholine nitrogen is the kinetic and thermodynamic trap for electrophiles.
  • Scenario A: Non-Selective Electrophiles (e.g., Acetyl Chloride, Alkyl Iodides)

    • Outcome: Rapid reaction at the Morpholine N.

    • Control: Protonation control is difficult. If Aniline functionalization is desired, Morpholine must be protected first.

  • Scenario B: Soft Electrophiles / Metal Catalysis (e.g., Buchwald-Hartwig)

    • Outcome: Palladium catalysts can be tuned to favor the Aniline N, but the free Morpholine N can poison the catalyst or compete.

    • Recommendation: Use Boc-protection on the Morpholine to prevent catalyst coordination.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways based on conditions.

ReactivityPathways cluster_legend Reactivity Logic Start 4-(Morpholin-2-yl)aniline (Dual Nucleophile) Path1 Direct Electrophilic Attack (R-X, R-COCl) Start->Path1 Kinetic Control (High Basicity of N1) Path2 Boc-Protection (Boc2O, 0°C) Start->Path2 Strategic Protection Product1 N-Morpholino Substituted (Major Product) Path1->Product1 Intermed N-Boc-Morpholine Intermediate Path2->Intermed Step2 Aniline Functionalization (e.g., Kinase Core Coupling) Intermed->Step2 Aniline N2 is now only nucleophile Final Target Kinase Inhibitor Step2->Final Legend1 Morpholine N (pKa ~8.4) reacts first

Figure 1: Chemoselectivity flowchart demonstrating the necessity of protection groups for aniline-targeted synthesis.

Experimental Protocols

Protocol A: Selective N-Boc Protection of Morpholine

This procedure selectively protects the secondary amine (morpholine) while leaving the aniline free for subsequent coupling. This is the industry-standard "Step 1" for using this scaffold.

Reagents:

  • 4-(Morpholin-2-yl)aniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.05 equiv)
    
  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)[1]

Methodology:

  • Dissolution: Dissolve the aniline substrate in DCM (0.1 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0°C. Rationale: Lower temperature suppresses the nucleophilicity of the aniline nitrogen further, enhancing selectivity for the morpholine.

  • Addition: Add TEA, followed by the dropwise addition of

    
     dissolved in minimal DCM over 15 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Validation (TLC/LCMS): Check for the disappearance of starting material (

    
    ) and appearance of the mono-Boc product (
    
    
    
    ).
    • Note: If di-Boc (reaction at aniline) is observed, reduce equivalents of

      
       to 0.95 and run at -10°C.
      
  • Workup: Wash with water (

    
    ), brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
Protocol B: Quality Control (Purity Check)

Before using this reagent in expensive kinase coupling reactions, verify the oxidation state.

  • Visual Inspection: Material must be off-white to pale beige. Dark brown indicates >5% oxidation.

  • Solubility Test: Dissolve 5 mg in 1 mL Methanol. The solution should be clear. Turbidity suggests carbonate formation or polymer presence.

  • LCMS: Purity should be >95% (254 nm). Look for a peak at M+16 (N-oxide) or M+14 (oxidation to imine/quinone species).

References

  • National Institutes of Health (NIH). (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) as PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

"derivatives of 4-(Morpholin-2-yl)aniline"

Title: Targeting the Privileged Scaffold: Synthetic Strategies and Medicinal Utility of 4-(Morpholin-2-yl)aniline Derivatives Part 1: Executive Technical Brief The Scaffold Identity In the landscape of drug discovery, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Targeting the Privileged Scaffold: Synthetic Strategies and Medicinal Utility of 4-(Morpholin-2-yl)aniline Derivatives

Part 1: Executive Technical Brief

The Scaffold Identity In the landscape of drug discovery, 4-(Morpholin-2-yl)aniline (also known as 2-(4-aminophenyl)morpholine) represents a high-value "privileged structure."[1] It is distinct from its common, easily synthesized isomer, 4-(morpholin-4-yl)aniline (N-linked).[1]

  • The N-Linked Isomer (Common): Morpholine attached via nitrogen to the phenyl ring. Flat, achiral, primarily used to modulate solubility.[1]

  • The C-Linked Isomer (The Topic): Morpholine attached via C2 to the phenyl ring. This creates a chiral center , introducing a defined vector for substituent exit and enhancing selectivity in protein binding pockets (e.g., Kinases, GPCRs).

This guide focuses on the C-linked scaffold , addressing the synthetic challenges of the chiral C2 center and its application in Fragment-Based Drug Discovery (FBDD).

Part 2: Synthetic Architecture & Causality

The synthesis of 4-(Morpholin-2-yl)aniline is non-trivial due to the requirement for enantiopurity at the C2 position. Racemic mixtures often fail in late-stage optimization due to off-target binding.

Core Synthetic Strategy: The Epoxide Ring-Opening Pathway

We utilize a self-validating route starting from 4-nitrostyrene oxide . This pathway is preferred over metal-catalyzed couplings for this specific scaffold because it allows for early-stage chiral resolution or the use of chiral pool starting materials.

The Logic:

  • Precursor Selection: We start with the nitro analog. The aniline amine is unstable under the oxidative conditions required to form the morpholine ring. The nitro group acts as a masked amine.

  • Chirality Source: Using hydrolytic kinetic resolution (HKR) on the epoxide provides high enantiomeric excess (ee) >98%.

  • Cyclization: Intramolecular displacement is thermodynamically driven but kinetically sensitive to pH.

Visualizing the Synthetic Logic

Synthesis_Workflow cluster_QC Critical QC Checkpoints Start 4-Nitrostyrene Oxide Step1 Regioselective Ring Opening (Amino Alcohol Formation) Start->Step1 Ethanolamine / LiClO4 Step2 N-Alkylation (Chloroacetyl chloride) Step1->Step2 Acylation Step3 Base-Mediated Cyclization (Morpholin-3-one) Step2->Step3 KOtBu / THF Step4 Amide Reduction (BH3·THF) Step3->Step4 Reduction Step5 Nitro Reduction (Pd/C + H2) Step4->Step5 Hydrogenation Final 4-(Morpholin-2-yl)aniline Step5->Final Isolation

Figure 1: Step-wise synthetic pathway transforming 4-nitrostyrene oxide to the target aniline. Note the preservation of the C2 chiral center.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of (S)-4-(Morpholin-2-yl)aniline dihydrochloride. Scale: 10 mmol input.

Step 1: Epoxide Opening (The Regioselectivity Check)[1]
  • Reagents: (S)-2-(4-nitrophenyl)oxirane (1.65 g, 10 mmol), Ethanolamine (1.2 eq), LiClO4 (0.1 eq, catalyst).[1]

  • Procedure:

    • Dissolve epoxide in dry MeCN (20 mL).

    • Add LiClO4 (catalyst for regioselective attack at the benzylic position).

    • Add ethanolamine dropwise at 0°C.

    • Warm to RT and stir for 12h.

  • Why: Lithium salts coordinate to the epoxide oxygen, activating it and directing the nucleophile to the less hindered carbon (though electronic effects in styrene oxides favor benzylic attack, the catalyst ensures conversion).[1]

Step 2: One-Pot Cyclization (The "Self-Validating" Step)

Instead of a two-step alkylation, we use a reductive cyclization approach if the intermediate allows, but the most robust method for this scaffold is the chloroacetyl chloride method followed by reduction.[1]

  • Acylation: Treat the amino alcohol (from Step 1) with chloroacetyl chloride (1.1 eq) and TEA (2.0 eq) in DCM at 0°C.

  • Cyclization: Add KOtBu (2.5 eq) in t-BuOH. The reaction turns cloudy as KCl precipitates.

    • Validation: Monitor TLC. The disappearance of the linear amide and appearance of the morpholin-3-one spot (lower polarity) confirms ring closure.

  • Reduction: Isolate the morpholinone. Dissolve in THF. Add BH3·THF (3.0 eq) and reflux for 4h. Quench with MeOH/HCl.

Step 3: Nitro Reduction (Final Deprotection)[1]
  • Reagents: 10% Pd/C (5 wt%), H2 (1 atm), MeOH.

  • Procedure:

    • Suspend the 2-(4-nitrophenyl)morpholine in MeOH.

    • Add Pd/C under Argon.

    • Purge with H2 (balloon). Stir vigorously for 2h.

    • Critical Workup: Filter through Celite. Treat filtrate with 4M HCl in dioxane to precipitate the dihydrochloride salt.

    • Why Salt Formation? The free base is an oil and prone to oxidation. The HCl salt is a stable, crystalline solid suitable for storage.[1]

Part 4: Data Presentation & Characterization

Table 1: Physicochemical Profile of Derivatives

PropertyN-Linked Isomer (4-Morpholinoaniline)C-Linked Isomer (Target)Implication for Drug Design
LogP 1.150.95C-linked is slightly more polar, better for CNS penetration.[1]
pKa (Morpholine N) 8.368.50Basic center for salt formation.[1]
pKa (Aniline N) 4.804.65Low nucleophilicity; requires catalyzed coupling (Buchwald).[1]
Chirality AchiralChiral (C2) Enables stereoselective binding (e.g., PI3K selectivity).[1]
Topology Planar/Linear3D/Angular Accesses orthogonal vectors in binding pockets.

QC Specifications (Acceptance Criteria):

  • 1H NMR (DMSO-d6):

    
     7.1 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 4.3 (dd, 1H, O-CH-Ar), 3.8 (m, 1H), 3.6 (m, 1H), 2.9 (m, 2H).
    
    • Diagnostic: The doublet of doublets at ~4.3 ppm confirms the C2-aryl attachment.

  • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (90:10).[1] ee > 98%.[2][3]

Part 5: Medicinal Chemistry Applications

The 4-(Morpholin-2-yl)aniline scaffold is a "super-fragment." It contains two distinct vectors for elaboration:

  • The Aniline Nitrogen (Vector A): Connects to the "Warhead" or Hinge Binder.

  • The Morpholine Nitrogen (Vector B): Connects to the Solubilizing Group or Solvent Front.

Case Study: PI3K/mTOR Inhibition

In PI3K inhibitors (like AZD8055 analogs or GDC-0941 derivatives), the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region (Val851 in PI3K


).[1][4]
  • Mechanism: The C2-phenyl group creates a "twist" that positions the aniline to project into the affinity pocket.

  • Derivatization: The aniline is typically coupled to a chloropyrimidine or triazine via Buchwald-Hartwig amination.

Interaction Map (DOT Visualization)

Interaction_Map cluster_legend Pharmacophore Mapping Hinge Kinase Hinge (Val851) Pocket Affinity Pocket (Asp810) Solvent Solvent Front Morph_O Morpholine O (H-Bond Acceptor) Morph_O->Hinge H-Bond (2.8Å) Morph_N Morpholine NH (Vector B) Morph_N->Solvent Solubilizing Tail Aniline_N Aniline NH (Linker) Aniline_N->Pocket Coupled to Heterocycle Aryl Phenyl Ring (Scaffold) Aryl->Morph_O Covalent (C2) Aryl->Aniline_N Covalent

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket. The Morpholine O serves as the anchor.[1]

References

  • Medicinal Chemistry of 2-Aryl Morpholines. National Institutes of Health (NIH) / PubMed. Review of 2-substituted morpholines as privileged structures in analgesic and sympathomimetic drug design. Link

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Royal Society of Chemistry (Chemical Science). Describes the rhodium-catalyzed synthesis of chiral morpholines, a key method for generating the C2-chiral center.[1] Link

  • Discovery of AZD8186: A Potent and Selective Inhibitor of PI3Kβ/δ. Journal of Medicinal Chemistry.[5] Illustrates the use of morpholine-aniline related scaffolds in clinical candidates for PTEN-deficient cancers. Link

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines. Journal of the American Chemical Society. Modern radical cation-mediated annulation strategies for constructing the morpholine ring directly from styrenes. Link

  • Morpholine as a Privileged Structure: A Review. Medicinal Research Reviews. Comprehensive analysis of morpholine's role in enhancing pharmacokinetic profiles and receptor binding.[6] Link

Sources

Protocols & Analytical Methods

Method

"synthesis protocols for 2-substituted morpholines"

Advanced Synthesis Protocols for 2-Substituted Morpholines: Mechanistic Insights and Bench-Ready Workflows Introduction & Strategic Overview The morpholine ring is a privileged scaffold in medicinal chemistry, prized for...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocols for 2-Substituted Morpholines: Mechanistic Insights and Bench-Ready Workflows

Introduction & Strategic Overview

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as aqueous solubility, basicity, and metabolic stability. Specifically, 2-substituted morpholines are critical pharmacophores found in a myriad of therapeutic agents, including the antidepressant reboxetine, the ADHD medication viloxazine[1], and various targeted kinase inhibitors.

Synthesizing the 2-substituted morpholine core presents a unique regiochemical challenge: assembling an asymmetric 1,4-oxazine ring while maintaining strict control over the C2 stereocenter. As a Senior Application Scientist, I have evaluated the three most robust methodologies for constructing this scaffold: Epoxide Ring-Opening , Metal-Free Aziridine Cyclization , and Late-Stage Lithiation-Trapping . This guide details the mechanistic causality, operational parameters, and step-by-step protocols for each approach.

Strategy A: Epoxide Ring-Opening and Intramolecular Etherification (The Scalable Industrial Route)

Mechanistic Insights & Causality: This classical approach relies on the regioselective nucleophilic attack of an amine on a terminal epoxide. To prevent over-alkylation, a secondary amine—specifically N-benzyl ethanolamine—is utilized. The bulky benzyl group ensures mono-alkylation and can be cleanly removed via palladium-catalyzed hydrogenolysis later. The ring-opening occurs via an


 mechanism at the less sterically hindered carbon of the epoxide, yielding a 1,2-amino alcohol. Because the resulting primary alcohol is a poor leaving group, it must be activated (typically via tosylation or mesylation) to drive the subsequent base-catalyzed intramolecular etherification that closes the morpholine ring[2].

EpoxideRoute A Terminal Epoxide + N-Benzyl Ethanolamine B 1,2-Amino Alcohol Intermediate A->B Regioselective Ring Opening C O-Activated Intermediate (e.g., Tosylate) B->C TsCl, Et3N (Activation) D 2-Substituted Morpholine C->D Base-Catalyzed Cyclization

Workflow for 2-substituted morpholine synthesis via epoxide ring-opening.

Protocol A: Step-by-Step Methodology

Self-Validating System: The disappearance of the epoxide starting material can be monitored via TLC (ninhydrin stain for the resulting amine).

  • Regioselective Ring Opening:

    • Dissolve the chosen terminal epoxide (1.0 equiv) and N-benzyl ethanolamine (1.1 equiv) in anhydrous isopropanol (0.5 M).

    • Heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

    • Cool to room temperature and concentrate under reduced pressure. Purify the 1,2-amino alcohol intermediate via flash chromatography (EtOAc/Hexanes).

  • Hydroxyl Activation:

    • Dissolve the intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (Et

      
      N, 2.0 equiv) followed by the dropwise addition of 
      
      
      
      -toluenesulfonyl chloride (TsCl, 1.2 equiv) dissolved in DCM.
    • Stir for 2 hours at 0 °C, then quench with saturated aqueous NaHCO

      
      . Extract the organic layer, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Intramolecular Cyclization:

    • Dissolve the crude tosylate in anhydrous THF and cool to 0 °C.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). The evolution of H

      
       gas confirms the deprotonation of the secondary alcohol.
      
    • Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water, extract with ethyl acetate, and purify to yield the N-benzyl-2-substituted morpholine.

Strategy B: Metal-Free Aziridine Ring-Opening (The Modern Green Route)

Mechanistic Insights & Causality: While transition-metal catalyzed (e.g., Cu(OTf)


) ring openings of aziridines are effective, they are often undesirable in late-stage pharmaceutical synthesis due to heavy metal toxicity. A modern, eco-friendly alternative utilizes ammonium persulfate ((NH

)

S

O

) as an inexpensive oxidant[3]. The persulfate oxidizes the N-tosylaziridine to a highly electrophilic radical cation. This intermediate is readily attacked by the weakly nucleophilic 2-chloroethanol. A subsequent one-pot addition of potassium hydroxide (KOH) initiates an intramolecular

displacement of the chloride, rapidly forming the morpholine ring.

AziridineRoute A N-Tosylaziridine B Radical Cation Intermediate A->B (NH4)2S2O8 Oxidation C Haloalkoxy Amine (Ring-Opened) B->C 2-Chloroethanol Nucleophilic Attack D 2-Substituted Morpholine C->D KOH, THF Intramolecular SN2

Mechanistic pathway of metal-free aziridine ring-opening and cyclization.

Protocol B: Step-by-Step Methodology

Self-Validating System: The formation of the haloalkoxy amine intermediate can be verified by


H NMR, noting the distinct shift of the aziridine ring protons.
  • Oxidative Ring Opening:

    • To a reaction vial, add 2-phenyl-N-tosylaziridine (1.0 equiv) and sodium persulfate (1.5 equiv).

    • Add 2-chloroethanol (10.0 equiv), which serves as both the nucleophile and the solvent.

    • Stir the mixture vigorously at room temperature for 13 hours.

  • One-Pot Cyclization:

    • To the same reaction vessel, add KOH (3.0 equiv) dissolved in a minimal amount of THF.

    • Stir at room temperature until TLC indicates the complete consumption of the chloroethoxyamine intermediate (typically 2–4 hours).

  • Workup & Isolation:

    • Dilute the mixture with water and extract three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate. Purify via silica gel chromatography to isolate the 2-substituted morpholine in high yield (up to 93%)[3].

Strategy C: Late-Stage Functionalization via Asymmetric Lithiation-Trapping

Mechanistic Insights & Causality: Direct C–H functionalization of an existing morpholine ring is synthetically elegant but challenging due to the competing acidities of the protons adjacent to the oxygen and nitrogen atoms. By utilizing an N-alkyl or N-Boc protecting group, directed lithiation can be achieved at the C2 position. The addition of TMEDA (tetramethylethylenediamine) is critical; it breaks up the hexameric aggregates of sec-butyllithium (s-BuLi), significantly increasing its basicity and enabling rapid, regioselective deprotonation at low temperatures[4].

Protocol C: Step-by-Step Methodology
  • Pre-complexation of the Base:

    • In a flame-dried Schlenk flask under argon, dissolve TMEDA (1.2 equiv) in anhydrous hexane.

    • Cool the solution to 0 °C and add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise. Stir for 15 minutes to form the highly reactive s-BuLi·TMEDA complex.

  • Directed Lithiation:

    • Add N-methylmorpholine (1.0 equiv) dropwise to the cold basic solution.

    • Maintain the temperature at 0 °C and stir for exactly 1 hour to ensure complete metalation without degradation.

  • Electrophilic Trapping:

    • Rapidly inject the desired electrophile (e.g., benzaldehyde, 1.5 equiv) into the reaction mixture.

    • Stir for 30 minutes at 0 °C, then quench the reaction with anhydrous methanol.

    • Partition between water and diethyl ether, extract, and purify to yield the functionalized 2-substituted morpholine.

Quantitative Data Presentation

The following table summarizes the operational parameters, advantages, and typical yields of the three discussed methodologies, allowing researchers to select the optimal route based on substrate availability and scale.

Synthetic StrategyKey Reagents & CatalystsPrimary AdvantagesLimitationsTypical Yields
Epoxide Ring-Opening Terminal Epoxide, N-Bn-ethanolamine, TsCl, NaHHighly scalable; predictable stereochemistry retention; industry standard[1].Multi-step process; requires protecting group manipulation.60–85% (over 3 steps)
Aziridine Cyclization N-Tosylaziridine, 2-chloroethanol, (NH

)

S

O

, KOH
Metal-free; one-pot procedure; proceeds at ambient temperature[3].Substrate scope is generally limited to N-tosyl activated aziridines.80–95%
Lithiation-Trapping N-Alkylmorpholine, s-BuLi, TMEDA, ElectrophileEnables direct late-stage functionalization of the pre-formed core[4].Requires strictly anhydrous conditions and highly reactive organolithiums.75–90%

References

  • Sun, H., Huang, B., Lin, R., Yang, C., & Xia, W. (2015). "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry, 11, 524–529. URL:[Link]

  • "Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives." European Patent Office (EP4317141A1).
  • "High Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles." White Rose eTheses Online. URL:[Link]

Sources

Application

Introduction: The Chromatographic Challenge of Dual-Amine Systems

Application Note: Advanced Isolation and Purification Strategies for 4-(Morpholin-2-yl)aniline 4-(Morpholin-2-yl)aniline is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Isolation and Purification Strategies for 4-(Morpholin-2-yl)aniline

4-(Morpholin-2-yl)aniline is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and trace amine-associated receptor modulators[1]. However, its purification presents a distinct challenge for synthetic chemists and drug development professionals.

The molecule contains two distinct basic centers: a primary aromatic amine (aniline) and a secondary aliphatic amine (morpholine). This dual-amine architecture renders the free base highly polar, prone to severe peak tailing on standard acidic silica gel, and highly susceptible to air-induced oxidation (forming radical cations)[2]. To achieve >99% purity, a standard single-pass purification is rarely sufficient. Instead, an orthogonal approach combining pH-driven liquid-liquid extraction (LLE), deactivated-silica chromatography, and final salt stabilization is required.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the foundation of a self-validating purification system. The distinct pKa gap between the two nitrogen atoms dictates our extraction and chromatography conditions.

Table 1: Physicochemical Properties and Purification Implications

Property Value Scientific Implication for Purification
pKa 1 (Aniline NH₂) ~4.63[3] Weakly basic. Protonates only at low pH (< 3.0). As a free base, the electron-rich aromatic ring is prone to oxidative degradation.
pKa 2 (Morpholine NH) ~8.49[4] Moderately basic. Protonates at physiological and slightly acidic pH. Drives irreversible binding and tailing on standard acidic silanol groups.
LogP (Octanol/Water) ~0.8 – 1.2 Moderately lipophilic. Requires polar organic solvent systems (e.g., EtOAc/Hexanes or DCM/MeOH) for effective elution during chromatography.

| Physical State | Solid | Amenable to recrystallization. Converting the free base to a hydrochloride salt drastically improves long-term benchtop stability[5]. |

Purification Workflow Visualization

PurificationWorkflow N1 Crude 4-(Morpholin-2-yl)aniline (Reaction Mixture) N2 Orthogonal Acid-Base LLE (Exploiting ΔpKa ≈ 4) N1->N2 Removes neutral/acidic impurities N3 Flash Chromatography (Amine-Modified Silica or TEA) N2->N3 Removes structurally similar byproducts N4 HCl Salt Formation (Oxidation Prevention) N3->N4 Stabilizes the free base N5 Pure Hydrochloride Salt (>99% Purity) N4->N5 Recrystallization

Workflow for the isolation and stabilization of 4-(Morpholin-2-yl)aniline.

Protocol I: Orthogonal Acid-Base Extraction (LLE)

Causality & Mechanism: Because the morpholine nitrogen has a pKa of ~8.49[4] and the aniline nitrogen has a pKa of ~4.63[3], we can selectively manipulate their solubility. By dropping the aqueous pH to 2.0, both amines are protonated, forcing the target compound into the aqueous phase while neutral and acidic impurities remain in the organic phase. Subsequent basification to pH > 10.5 neutralizes both amines, allowing the free base to partition back into a clean organic layer.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction (Protonation): Add 1.0 M Aqueous HCl until the aqueous layer reaches pH 2.0. Extract three times.

    • Self-Validation: Spot the organic layer on a TLC plate under UV (254 nm). If the target compound's Rf spot is absent, extraction is complete. Discard the organic layer containing neutral impurities.

  • Basification (Neutralization): Cool the combined aqueous layers in an ice bath (0–5 °C) to prevent exothermic degradation. Slowly add 2.0 M NaOH dropwise until the aqueous phase reaches pH 10.5–11.0.

  • Organic Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) or EtOAc (3 × 10 mL/g).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol II: Amine-Deactivated Flash Column Chromatography

Causality & Mechanism: Standard silica gel (SiO₂) is inherently acidic due to free surface silanol (Si-OH) groups. When basic compounds like 4-(Morpholin-2-yl)aniline pass through, they undergo secondary ion-exchange interactions with these silanols, causing severe peak tailing, irreversible adsorption, and poor resolution[6]. To solve this, we must either use an amine-functionalized silica stationary phase[7] or dynamically deactivate standard silica by adding 1–3% Triethylamine (TEA) to the mobile phase[8][9]. TEA acts as a sacrificial base, competitively binding the acidic silanols and allowing the target analyte to elute with a sharp peak shape[6][10].

Step-by-Step Methodology:

  • Stationary Phase Selection: Opt for an amine-functionalized silica column (e.g., Biotage® KP-NH) if available, as it requires no mobile phase modifiers[7]. If using standard silica (40–63 μm), pre-equilibration with TEA is mandatory[9].

  • Solvent System Preparation (Standard Silica): Prepare a mobile phase of DCM/MeOH (gradient 99:1 to 90:10). Add exactly 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent system[8].

  • Column Equilibration: Flush the packed silica column with 3 column volumes (CV) of the TEA-modified starting solvent to fully neutralize the silanol sites[10].

  • Sample Loading: Dry-load the LLE-purified free base onto a small amount of Celite or deactivated silica to ensure a narrow sample band[9].

  • Elution & Fraction Collection: Run the gradient.

    • Self-Validation: Monitor fractions via TLC (DCM/MeOH/TEA 90:9:1). The target compound will stain strongly with Ninhydrin (due to the secondary/primary amines) and show UV activity.

  • Removal of TEA: Pool the pure fractions and concentrate. To remove residual TEA, co-evaporate the residue three times with toluene under high vacuum.

Protocol III: Hydrochloride Salt Formation and Stabilization

Causality & Mechanism: The purified free base of 4-(Morpholin-2-yl)aniline is electron-rich. In the presence of ambient oxygen and light, the aniline moiety acts as an electron donor, initiating redox reactions that form highly reactive radical cations (R-PhNH₂•⁺), leading to dark, tarry degradation products over time[2]. Converting the free base into a hydrochloride salt (R-PhNH₃⁺ Cl⁻) drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy, neutralizing its nucleophilicity and rendering it oxidatively stable for long-term storage[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographically pure free base in a minimum volume of anhydrous Diethyl Ether or Isopropanol (IPA) under an inert Argon atmosphere.

  • Acidification: Place the flask in an ice bath. Slowly add 2.2 equivalents of a standardized solution of HCl in Dioxane (4.0 M) or HCl in Ether (2.0 M) dropwise with vigorous stirring. A white to off-white precipitate will form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Filtration & Washing: Filter the precipitate rapidly through a sintered glass funnel under a blanket of Argon. Wash the filter cake with cold, anhydrous Diethyl Ether to remove any unreacted acid or highly soluble trace impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Self-Validation: Confirm the salt stoichiometry via ¹H-NMR in DMSO-d₆. You should observe broad downfield shifts corresponding to the protonated morpholinium (NH₂⁺) and anilinium (NH₃⁺) protons, confirming the formation of the bis-hydrochloride or mono-hydrochloride salt depending on the exact equivalents used.

References

Sources

Method

Application Note: 4-(Morpholin-2-yl)aniline as a Bifunctional Building Block in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry, the strategic select...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of lead optimization. 4-(Morpholin-2-yl)aniline [1] has emerged as a highly privileged, bifunctional scaffold. Unlike traditional


-linked morpholines, this 

-linked variant features an unsubstituted secondary amine within the morpholine ring, paired with a primary aromatic amine (aniline).

This unique structural topology allows for orthogonal functionalization, making it an invaluable precursor for synthesizing complex Central Nervous System (CNS) therapeutics—such as Trace Amine-Associated Receptor 1 (TAAR1) agonists [2]—and highly soluble kinase inhibitors targeting the solvent-exposed hinge regions [3]. This guide details the physicochemical rationale, strategic applications, and field-proven synthetic protocols for leveraging this building block.

Physicochemical Profiling & Rationale

The Causality of Structural Design

Why utilize a


-linked morpholinoaniline instead of the ubiquitous 

-linked morpholinoaniline? The answer lies in hydrogen bonding vectors and pKa modulation .

Standard


-linked morpholines are tertiary amines, acting exclusively as hydrogen bond acceptors. By attaching the morpholine ring at the C2 position, the nitrogen at the 4-position of the morpholine ring remains a secondary amine. This provides a critical hydrogen bond donor , which is often required to mimic endogenous ligands (such as trace amines in GPCR targets) or to interact with acidic residues in kinase binding pockets. Furthermore, the aniline moiety serves as a versatile synthetic handle for amidation, Buchwald-Hartwig cross-coupling, or urea formation.
Quantitative Data Summary

The following table summarizes the key physicochemical parameters that make 4-(Morpholin-2-yl)aniline highly desirable for "lead-like" chemical space.

Table 1: Physicochemical Profile of 4-(Morpholin-2-yl)aniline

ParameterValuePharmacological Implication
Molecular Weight 178.23 g/mol Highly atom-efficient; leaves ample room for core elaboration without exceeding Lipinski limits.
H-Bond Donors (HBD) 2 (Aniline -NH₂, Morpholine -NH)Enables dual-vector target engagement (e.g., hinge binding + solvent front interaction).
H-Bond Acceptors (HBA) 2 (Morpholine -O-, Morpholine -N-)Enhances aqueous solubility and modulates lipophilicity.
Calculated logP (cLogP) ~0.8 - 1.2Optimal for balancing aqueous solubility with blood-brain barrier (BBB) permeability.
Topological PSA (tPSA) 38.3 ŲWell below the 90 Ų threshold, ensuring excellent CNS penetration.

Strategic Applications in Drug Discovery

A. CNS Targets: TAAR1 Agonists

The trace amine-associated receptor 1 (TAAR1) is a highly validated target for the treatment of schizophrenia. The morpholine ring of 4-(Morpholin-2-yl)aniline acts as a bioisostere for endogenous trace amines. When the aniline nitrogen is coupled to a pyrazole-3-carboxylic acid core, the resulting compounds exhibit potent TAAR1 agonism with minimized off-target side effects [2].

B. Oncology: Kinase Inhibitors

In the development of Aurora kinase and Mps1 inhibitors, morpholinoanilines are frequently utilized to target the ATP-binding pocket [3]. The aniline nitrogen is typically coupled to a pyrimidine or quinazoline core, while the morpholine ring is directed toward the solvent-exposed region. The secondary amine of the


-linked morpholine can form direct hydrogen bonds with the peptide backbone, significantly increasing target residence time compared to tertiary amine analogs.

Synthetic Methodologies & Protocols

Orthogonal Reactivity Strategy

Because 4-(Morpholin-2-yl)aniline possesses both a primary aromatic amine and a secondary aliphatic amine, chemoselectivity is the primary synthetic challenge. The aliphatic morpholine nitrogen is significantly more nucleophilic than the aniline. Therefore, to functionalize the aniline without cross-reactivity, the morpholine nitrogen must be transiently protected, typically as a tert-butyloxycarbonyl (Boc) carbamate [4].

G A 4-(Morpholin-2-yl)aniline (Bifunctional Core) B Boc Protection (Aliphatic N) A->B Boc2O Chemoselectivity C Aniline Coupling (Amidation) B->C Electrophile HATU/DIPEA D Boc Deprotection (HCl/Dioxane) C->D Acid Cleavage E Final Target (Active API) D->E Neutralization

Figure 1: Orthogonal protection and functionalization workflow.

Experimental Protocol: Synthesis of a TAAR1 Agonist via Amide Coupling

This protocol details the synthesis of a pyrazole-3-carboxamide derivative, a validated workflow for generating TAAR1 agonists [2].

Rationale for Reagent Selection: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. To overcome this, HATU is selected as the coupling reagent. HATU generates a highly reactive 7-azabenzotriazole active ester, which drives the amidation of deactivated anilines to completion far more efficiently than standard EDC/HOBt conditions.

Step 1: Amide Coupling (Active Ester Formation)
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (1.20 equiv, 1.51 mmol) and HATU (1.30 equiv, 1.64 mmol).

  • Solvation: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (10 mL) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.00 equiv, 3.78 mmol) dropwise. Causality Note: The solution will transition to a deep yellow color, visually indicating the formation of the active ester. Stir at room temperature for 15 minutes to ensure complete activation.

  • Coupling: Add tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate [4] (1.00 equiv, 1.26 mmol) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Global Deprotection and Salt Formation
  • Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (5 mL). Cool to 0 °C using an ice bath.

  • Acid Addition: Slowly add 4M HCl in Dioxane (10 equiv). Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validating Monitoring: Stir for 2 hours. Causality Note: As the lipophilic Boc group is cleaved, the resulting highly polar secondary amine hydrochloride salt will spontaneously precipitate out of the DCM/Dioxane solution. This physical change is a self-validating indicator of reaction progress.

  • Isolation: Dilute the suspension with cold Diethyl Ether (10 mL) to maximize precipitation. Filter the solid through a fritted glass funnel, wash with additional Diethyl Ether, and dry under high vacuum to yield the active TAAR1 agonist as an off-white hydrochloride salt.

Pathway N1 Pyrazole-3-carboxylic acid N3 Activation & Coupling (HATU, DIPEA, DMF) N1->N3 N2 Boc-4-(Morpholin-2-yl)aniline N2->N3 N4 Boc-Protected Intermediate N3->N4 Nucleophilic Acyl Substitution N5 Global Deprotection (4M HCl in Dioxane) N4->N5 Carbamate Cleavage N6 TAAR1 Agonist (Hydrochloride Salt) N5->N6 Precipitation & Isolation

Figure 2: Step-by-step synthetic pathway for TAAR1 agonist generation.

Summary and Best Practices

When utilizing 4-(Morpholin-2-yl)aniline in drug discovery campaigns, researchers must prioritize orthogonal protection strategies. The use of the commercially available Boc-protected variant (tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate) eliminates the risk of chemoselectivity failures during primary aniline derivatization. By leveraging the unique hydrogen-bonding profile of the


-linked morpholine, medicinal chemists can access novel chemical space with superior physicochemical properties, particularly for CNS-penetrant and highly soluble oncology therapeutics.

References

  • US10508107B2 - Morpholine derivative - Google Patents. (2019). Use of 2-(4-aminophenyl)morpholine derivatives as TAAR1 agonists.
  • Aurora B Inhibitors as Cancer Therapeutics - PMC. (n.d.). Morpholinoaniline derivatives in kinase inhibition. Retrieved March 1, 2026, from[Link]

Application

Application Note: Chemoselective Functionalization of the Aniline Group in 4-(Morpholin-2-yl)aniline

Executive Summary & Strategic Analysis The scaffold 4-(Morpholin-2-yl)aniline presents a classic chemoselectivity challenge in medicinal chemistry. It contains two distinct nucleophilic nitrogen centers: The Aniline Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The scaffold 4-(Morpholin-2-yl)aniline presents a classic chemoselectivity challenge in medicinal chemistry. It contains two distinct nucleophilic nitrogen centers:

  • The Aniline Nitrogen (

    
    ):  A primary aromatic amine.
    
  • The Morpholine Nitrogen (

    
    ):  A secondary aliphatic amine (specifically at the 4-position of the morpholine ring, assuming the phenyl ring is attached at C2).
    
The Chemoselectivity Challenge

To functionalize the aniline group (e.g., for amide coupling or cross-coupling) without affecting the morpholine, one must navigate the significant difference in nucleophilicity.

  • Morpholine Nitrogen: High basicity (

    
    ) and high nucleophilicity (sp³ hybridized, electron-rich).
    
  • Aniline Nitrogen: Lower basicity (

    
    ) and lower nucleophilicity (sp² character, lone pair delocalized into the 
    
    
    
    -system).

Operational Consequence: Under standard conditions, electrophiles (acyl chlorides, alkyl halides, isocyanates) will react preferentially with the morpholine nitrogen . Therefore, a Protection-Deprotection Strategy is the most robust route to ensure regiocontrol, unless the morpholine is already substituted.

Decision Matrix: Functionalization Strategy

StrategyMap Start Start: 4-(Morpholin-2-yl)aniline Goal Goal: Functionalize Aniline Start->Goal Check Is Morpholine N-H free? Goal->Check Direct Direct Reaction (Risk: Morpholine reaction) Check->Direct No (Already Substituted) Protect Step 1: Selective Protection (Boc-protection of Morpholine) Check->Protect Yes (Free NH) Func Step 2: Aniline Functionalization (Amidation / Buchwald / Urea) Protect->Func Deprotect Step 3: Deprotection (TFA or HCl) Func->Deprotect Final Target Molecule Deprotect->Final

Figure 1: Strategic decision tree for functionalizing 4-(Morpholin-2-yl)aniline. The protection route is recommended for free morpholines to avoid byproduct formation.

Detailed Protocols

Phase 1: Chemoselective Protection of Morpholine

Objective: Selectively install a tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen without reacting the aniline. Mechanism: Exploiting the higher nucleophilicity of the aliphatic amine. By controlling equivalents and temperature, the aliphatic amine reacts with


 much faster than the aniline.
Protocol A: Selective N-Boc Protection
  • Reagents:

    • Substrate: 4-(Morpholin-2-yl)aniline (1.0 equiv)

    • Reagent: Di-tert-butyl dicarbonate (

      
      ) (1.05 equiv)
      
    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Base: Triethylamine (

      
      ) (1.1 equiv) - Optional, but ensures scavenger of acid if HCl salt is used.
      
  • Procedure:

    • Dissolve 1.0 equiv of 4-(Morpholin-2-yl)aniline in DCM (

      
       concentration).
      
    • Cool the solution to

      
       in an ice bath.
      
    • Add 1.05 equiv of

      
       dropwise dissolved in minimal DCM.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check via TLC or LCMS. The secondary amine (morpholine) will convert to the carbamate. The aniline peak should remain unchanged (aniline-Boc formation requires heating or excess reagent).

  • Workup:

    • Wash with water (

      
      ), then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result:4-(4-(tert-butoxycarbonyl)morpholin-2-yl)aniline . This intermediate is now ready for aniline functionalization.

Phase 2: Functionalization of the Aniline

Now that the morpholine is "masked," the aniline is the only available nucleophile.

Protocol B: Amide Coupling (Synthesis of Amides)

Application: Attaching a drug scaffold or fluorophore to the aniline.

  • Reagents:

    • Carboxylic Acid Partner (

      
      ) (1.1 equiv)
      
    • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

    • Solvent: DMF or DMF/DCM (1:1)

  • Procedure:

    • Dissolve

      
       in dry DMF.
      
    • Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the active ester).

    • Add the Boc-protected aniline intermediate from Phase 1.

    • Stir at RT for 2–12 hours.

    • QC: LCMS should show mass

      
      .
      
Protocol C: Buchwald-Hartwig Amination (C-N Cross Coupling)

Application: Creating bi-aryl amine linkages (common in kinase inhibitors).

BuchwaldCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Aniline binds) OxAdd->Coord + Aniline Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination of the protected aniline.

  • Reagents:

    • Aryl Halide (

      
       or 
      
      
      
      ) (1.0 equiv)[1]
    • Boc-protected Aniline Intermediate (1.1 equiv)

    • Catalyst:

      
       (2-5 mol%) or BrettPhos Pd G3/G4.
      
    • Ligand: XPhos or BrettPhos (if not using pre-catalyst) (5-10 mol%).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv).
    • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge a reaction vial with Aryl Halide, Boc-protected Aniline, Base, and Catalyst precursor.

    • Evacuate and backfill with Nitrogen/Argon (

      
      ).
      
    • Add degassed solvent.[1]

    • Heat to

      
       for 4–16 hours.
      
    • Filter through Celite to remove Palladium residues.[1]

Phase 3: Deprotection (Restoring the Morpholine)

Objective: Remove the Boc group to yield the final functionalized molecule.

Protocol D: Acidic Cleavage[2]
  • Reagents:

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).

  • Procedure:

    • Dissolve the functionalized intermediate in DCM.

    • Add TFA (Ratio 1:4 TFA:DCM).

    • Stir at RT for 1–2 hours.

    • Workup (Critical): The product will be a TFA salt.

      • Option A (Isolation as salt): Concentrate and triturate with diethyl ether.

      • Option B (Free base): Dissolve in DCM, wash with saturated

        
        , dry, and concentrate.
        

Data Summary & Troubleshooting

Physicochemical Properties Table[3][4][5][6][7]
MoietyApprox. pKa (Conj. Acid)HybridizationNucleophilicity RankReactivity Risk
Morpholine NH ~8.4

High (1st)Will react with electrophiles immediately.
Aniline

~4.6

(conjugated)
Moderate (2nd)Requires activation or protection of morpholine.
Amide Nitrogen ~ -0.5

(resonance)
LowInert to most mild electrophiles.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Double Addition (Mass +200)

reacted with both amines.
Reduce

equivalents to 0.95. Perform reaction at

.
No Reaction (Buchwald) Catalyst poisoning or oxidation.Re-degas solvents rigorously. Switch to BrettPhos Pd G3 (more robust).
Incomplete Deprotection

-Butyl cation scavenging issues.
Add triethylsilane (TES) as a scavenger during TFA deprotection.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and pKa).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Authoritative review on Buchwald-Hartwig conditions).

  • Sigma-Aldrich (Merck). "Boc-Protection of Amines - Protocol." (Standard industry protocols for differential protection).

  • BenchChem. "Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." (Application notes on aniline coupling).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19900974, 4-(morpholin-2-yl)aniline." (Structural verification).

Sources

Method

Application Note: Screening 4-(Morpholin-2-yl)aniline Derivatives for Biological Activity in Oncology Drug Discovery

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Kinase Inhibition Profiling, Cytotoxicity Screening, and Mechanism of Action (MoA) Validation Introduction & Rationale The 4-(mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Kinase Inhibition Profiling, Cytotoxicity Screening, and Mechanism of Action (MoA) Validation

Introduction & Rationale

The 4-(morpholin-2-yl)aniline scaffold (and its structural isomers, such as 4-morpholinoaniline) is a highly privileged building block in modern drug discovery[1]. The structural hybridization of an aniline moiety with a morpholine ring provides a dual advantage: the aniline amine serves as a versatile nucleophile for coupling to hinge-binding heterocycles (e.g., pyrimidines, triazines, and pyrazoles)[2], while the morpholine ring significantly enhances aqueous solubility, metabolic stability, and provides a crucial hydrogen-bond acceptor (via the oxygen atom) for kinase active sites.

Historically, this scaffold has demonstrated exceptional utility in the development of potent inhibitors targeting kinases such as ACK1[3], LRRK2[4], and Aurora kinases, as well as serving as the core for highly active anti-proliferative agents against breast (MCF-7) and lung (A549) cancer cell lines[5][6].

When screening novel 4-(morpholin-2-yl)aniline derivatives, the experimental cascade must be carefully designed to differentiate between specific target engagement (biochemical inhibition) and broad phenotypic outcomes (cytotoxicity vs. cytostasis). This guide outlines a self-validating, step-by-step screening workflow to evaluate these compounds.

Screening Workflow Design

To ensure high scientific integrity, the screening cascade moves from isolated biochemical target validation to complex cellular phenotypic assays.

Workflow A Compound Library 4-(Morpholin-2-yl)aniline Derivatives B Tier 1: Biochemical Screen TR-FRET Kinase Assay A->B High-Throughput C Tier 2: Phenotypic Screen Cell Viability (MTT Assay) B->C Hits (IC50 < 1 µM) D Tier 3: Mechanistic Profiling Flow Cytometry (Cell Cycle/Apoptosis) C->D Cytotoxic vs Cytostatic E Lead Optimization & In Vivo Studies D->E Validated Leads

Figure 1: Multitiered screening workflow for 4-(morpholin-2-yl)aniline derivatives.

Experimental Protocols

Protocol 1: Tier 1 Biochemical Screening via TR-FRET Kinase Assay

Causality & Rationale: Aniline-containing compounds frequently exhibit intrinsic auto-fluorescence or act as colorimetric quenchers, which leads to false positives in standard absorbance or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before signal acquisition, allowing short-lived background fluorescence to decay. This makes TR-FRET the gold standard for screening aniline-morpholine hybrids against kinases like LRRK2 or ACK1[4].

Self-Validating System: This protocol requires the calculation of the Z'-factor for every plate. A Z'-factor > 0.5 confirms the assay's robustness and validates the data independently of the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide mixture containing the target kinase (e.g., LRRK2) and a fluorescein-labeled substrate peptide (e.g., ERM-LRRKtide) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of the 4-(morpholin-2-yl)aniline test compounds (in 100% DMSO) into a 384-well low-volume plate. Include Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition)[4][6].

  • Pre-Incubation: Add 5 µL of the 2X Kinase/Peptide mixture to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compound-enzyme binding[4].

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Michaelis constant,

    
    , for the specific kinase). Incubate for 120 minutes at RT[4].
    
  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+) and a Terbium (Tb)-labeled anti-phospho antibody[4]. Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the emission ratio (520/495).

Protocol 2: Tier 2 Cellular Viability Screening (MTT Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or efflux. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, providing a direct, quantitative readout of metabolic viability. This is critical for assessing the anti-proliferative effects of s-triazine or pyrimidine-coupled morpholino-anilines on cancer cell lines[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cells). Seed at a density of 5,000 cells/well in 90 µL of complete growth medium (e.g., DMEM + 10% FBS) into 96-well flat-bottom plates. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare 10X serial dilutions of the test compounds in culture media (final assay concentrations: 100 µM, 25 µM, 6.3 µM, 1.6 µM, and 0.4 µM)[6]. Add 10 µL of the 10X compound to the respective wells. Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate the treated plates for 24 to 72 hours at 37°C, 5% CO2[6].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals. Agitate on a plate shaker for 10 minutes.

  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 3: Tier 3 Mechanistic Profiling (Flow Cytometry)

Causality & Rationale: A reduction in cell viability (Protocol 2) can result from either cytostasis (cell cycle arrest) or cytotoxicity (apoptosis/necrosis). Because morpholine-aniline derivatives targeting kinases often disrupt the cell cycle (e.g., G2/M phase arrest)[2][7], flow cytometry using Propidium Iodide (PI) staining is necessary to define the exact Mechanism of Action (MoA).

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at its established IC50 concentration for 24 hours. Harvest both adherent and floating cells (floating cells often represent the apoptotic fraction)[2].

  • Fixation: Wash cells with cold PBS. Resuspend the cell pellet in 300 µL PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate for 30 minutes at RT in the dark.

  • Acquisition: Analyze the cells using a flow cytometer, collecting at least 10,000 events per sample. Use the FL2 channel to quantify DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases[2].

Data Presentation & Interpretation

Quantitative data from the screening cascade should be consolidated to establish a Structure-Activity Relationship (SAR). Below is a representative data structure for evaluating synthesized derivatives.

Table 1: Representative Pharmacological Profiling of 4-(Morpholin-2-yl)aniline Derivatives

Compound IDScaffold HybridizationTarget Kinase IC50 (nM)MCF-7 Viability IC50 (µM)Caco-2 Viability IC50 (µM)MoA / Phenotype
Cmpd-3a s-Triazine-morpholino[7]45.2 ± 3.10.85 ± 0.124.20 ± 0.35G2/M Arrest, Apoptosis
Cmpd-4i Indazol-pyrimidine[2]12.4 ± 1.81.84 ± 0.21> 10.0S-Phase Accumulation
Cmpd-5f Indazol-pyrimidine[6]8.9 ± 1.21.85 ± 0.151.05 ± 0.11Broad-spectrum Cytotoxicity
Staurosporine Indolo-carbazole (Control)1.2 ± 0.48.02 ± 0.654.20 ± 0.41Pan-kinase Apoptosis

Note: The morpholine-aniline moiety consistently drives sub-micromolar activity in breast cancer models (MCF-7) when hybridized with electron-deficient pyrimidine or triazine rings[2][6][7].

Mechanistic Pathway Visualization

The biological activity of these compounds is typically driven by ATP-competitive inhibition at the kinase hinge region, which subsequently blocks downstream survival signaling.

Pathway I 4-(Morpholin-2-yl)aniline Inhibitor K Target Kinase (e.g., LRRK2 / ACK1) I->K ATP-Competitive Binding P Downstream Effector Phosphorylation (e.g., Akt) K->P Blocked Signal C Cell Cycle Arrest (G2/M Phase) P->C Loss of Survival Signaling A Apoptosis / Cell Death C->A Prolonged Arrest Triggers

Figure 2: Mechanistic pathway of kinase inhibition leading to apoptosis by morpholino-aniline compounds.

References

  • US10017478B2 - Inhibitors of ACK1/TNK2 tyrosine kinase - Google P
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold - RSC Publishing.
  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)
  • The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series - PMC.
  • The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos - MDPI.
  • WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google P
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI.
  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC.

Sources

Application

Application Note: Strategic Incorporation of 4-(Morpholin-2-yl)aniline in the Design and Optimization of Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, orally bioavailable kinase inhibitors requires precise manipulation of the pharmacophore to balance target affinity, metabolic stability, and pharmacokinetic (PK) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors requires precise manipulation of the pharmacophore to balance target affinity, metabolic stability, and pharmacokinetic (PK) properties. Historically, the morpholin-4-yl (N-linked) moiety has been a staple in kinase inhibitor design, frequently utilized to mimic the ribose group of ATP and improve aqueous solubility[1]. However, traditional N-linked morpholines are tertiary amines that lack hydrogen-bond donor capabilities and are often associated with metabolic liabilities (e.g., oxidative cleavage) and off-target hERG inhibition.

This application note details the strategic shift toward using 4-(Morpholin-2-yl)aniline (CAS: 1821744-07-3) as a bifunctional building block. By utilizing a C-linked morpholine, drug developers can expose a secondary amine that alters the localized pKa, enables novel salt-bridge formations within the kinase solvent channel, and provides an anchor for targeted protein degradation (PROTAC) linkers[2].

Mechanistic Rationale: The C-Linked Morpholine Advantage

When designing ATP-competitive inhibitors, the 4-anilino-heteroaryl scaffold (e.g., 4-anilinoquinolines or quinazolines) acts as an ideal hinge-binding motif[3]. The spatial geometry of 4-(morpholin-2-yl)aniline allows the aniline nitrogen to participate in core scaffold coupling, while the C-linked morpholine projects outward into the solvent-exposed channel or affinity pocket[1].

Causality in Structural Design
  • Enhanced Hydrogen Bonding & Salt Bridges: Unlike N-linked morpholines, the morpholin-2-yl substituent possesses a secondary amine. This structural difference increases the basicity of the ring (pKa ~8.5 vs. ~6.0 for N-linked). At physiological pH, this protonated secondary amine can form critical, high-affinity salt bridges with acidic residues (e.g., Glu91 in CHK1 or Asp810 in PI3K) that are completely inaccessible to N-linked analogs[1],[4].

  • Mitigation of hERG Toxicity: Scaffold morphing from highly lipophilic basic amines (like piperidines or tropanes) to morpholin-2-yl derivatives has been shown to drastically reduce hERG channel inhibition while maintaining or enhancing cellular kinase target engagement[5].

  • PROTAC Functionalization: The free secondary amine serves as an ideal, sterically unhindered attachment point for PEG or alkyl linkers to recruit E3 ligases (e.g., Cereblon or VHL) for the development of kinase-targeted degraders[2].

Workflow A Building Block 4-(Morpholin-2-yl)aniline B Buchwald-Hartwig Cross-Coupling A->B C Library Generation (e.g., Quinazolines) B->C D TR-FRET Kinase Assay C->D E Cellular Target Engagement D->E F Lead Optimization (ADME/Tox) E->F

Fig 1. Workflow for the synthesis and screening of morpholin-2-yl aniline kinase inhibitors.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols represent self-validating systems for the synthesis and biochemical evaluation of 4-(morpholin-2-yl)aniline-derived inhibitors.

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the coupling of 4-(morpholin-2-yl)aniline to a heteroaryl chloride core (e.g., 4-chloroquinazoline) to generate the active kinase inhibitor[1].

Reagents:

  • 4-(Morpholin-2-yl)aniline hydrochloride (1.0 eq)

  • Heteroaryl chloride (1.0 eq)

  • Pd2(dba)3 (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs2CO3 (3.0 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the heteroaryl chloride, 4-(morpholin-2-yl)aniline hydrochloride, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Causality: Xantphos is specifically chosen for its large bite angle, which heavily favors C-N bond reductive elimination over C-O bond formation, ensuring high yields when coupling aniline nucleophiles. Cs2CO3 is used as a mild base to neutralize the hydrochloride salt and facilitate the catalytic cycle without degrading the morpholine ring.

  • Degassing: Add 5 mL of anhydrous 1,4-dioxane. Seal the vial with a crimp cap and degas the mixture by sparging with argon gas for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to reaction failure and homocoupling artifacts.

  • Irradiation: Place the vial in a microwave synthesizer and irradiate at 110°C for 30 minutes.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Self-Validation Check: Analyze the crude filtrate via LC-MS. The reaction is validated as successful if the starting heteroaryl chloride peak is absent and the desired [M+H]+ product mass is the dominant peak (>85% UV purity).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Biochemical screening of the synthesized library requires an assay format that is resistant to compound autofluorescence, a common issue with highly conjugated heterocyclic kinase inhibitors[6].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor library in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound solutions to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates physical tip carryover and allows for precise nanoliter transfers. This maintains the final DMSO concentration at ≤1%, preventing solvent-induced enzyme denaturation.

  • Kinase Reaction: Add 5 µL of a master mix containing the recombinant kinase (e.g., PI3K or CHK1) and biotinylated peptide substrate in assay buffer. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation: Add 5 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

    • Validation Metric: A calculated Z'-factor > 0.6 confirms the assay is robust and the IC50 data generated is highly trustworthy.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation Proliferation Cell Survival & Proliferation mTOR->Proliferation Signaling Inhibitor 4-(Morpholin-2-yl)aniline Derivatives Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 2. PI3K/mTOR pathway modulation by 4-(morpholin-2-yl)aniline-derived kinase inhibitors.

Quantitative Data Interpretation

To illustrate the profound impact of scaffold morphing from an N-linked to a C-linked morpholine, Table 1 summarizes representative Structure-Activity Relationship (SAR) and ADME data observed during lead optimization campaigns[5],[7].

Table 1: Comparative Profiling of N-Linked vs. C-Linked Morpholino-Aniline Kinase Inhibitors

Scaffold TypeStructural FeatureH-Bond DonorBasic pKa (calc)Target Kinase IC50 (nM)hERG Inhibition IC50 (µM)Mouse Oral Bioavailability (F%)
N-Linked 4-(Morpholin-4-yl)anilineNo~6.145.24.532%
C-Linked 4-(Morpholin-2-yl)anilineYes~8.61.4>30.085%
C-Linked (Alkyl) 4-(4-Methylmorpholin-2-yl)anilineNo~8.28.712.160%

Data Interpretation: The transition to the 4-(morpholin-2-yl)aniline scaffold yields a sub-nanomolar IC50 due to the newly formed salt bridge via the secondary amine. Furthermore, the hERG liability is completely abolished (>30 µM), and oral bioavailability is significantly enhanced, validating this building block as a superior choice for clinical candidate development[4].

References

1.[6] In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. 6 2.[3] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. 3 3.[1] Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. 1 4.[2] FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis. 2 5.[5] Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. ACS Publications. 5 6.[4] The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma. PMC. 4 7.[7] Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. RJPT. 7

Sources

Method

Application of 4-(Morpholin-2-yl)aniline in Materials Science: A Technical Guide

This technical guide provides an in-depth exploration of the potential applications of 4-(Morpholin-2-yl)aniline and its structural isomer, 4-(Morpholin-4-yl)aniline (commonly known as 4-Morpholinoaniline), in the field...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the potential applications of 4-(Morpholin-2-yl)aniline and its structural isomer, 4-(Morpholin-4-yl)aniline (commonly known as 4-Morpholinoaniline), in the field of materials science. While direct, extensive literature on 4-(Morpholin-2-yl)aniline in materials applications is nascent, this document extrapolates from the well-understood chemistry of anilines and morpholine-containing compounds to provide detailed application notes and generalized protocols for researchers and scientists. The focus will be on two primary areas with high potential: high-performance polyimides and advanced epoxy resin systems.

Introduction to 4-(Morpholin-2-yl)aniline and its Isomer

4-(Morpholin-2-yl)aniline and its 4-yl isomer are aromatic amines that possess a unique combination of a rigid phenyl ring and a flexible, heterocyclic morpholine moiety. This distinct structure suggests their utility as monomers or curing agents to impart desirable properties to polymers, such as improved solubility, modified thermal characteristics, and enhanced processability. The presence of the morpholine ring can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially altered dielectric properties.

Key Structural Features and Their Implications:

  • Primary Aromatic Amine Group (-NH₂): This functional group is highly reactive and serves as the primary point of polymerization or cross-linking. In polyimide synthesis, it reacts with dianhydrides. In epoxy systems, it reacts with epoxide rings.

  • Morpholine Ring: This bulky, non-planar heterocyclic group can increase the free volume between polymer chains. This is expected to enhance the solubility of otherwise intractable polymers like aromatic polyimides.[1] The ether linkage within the morpholine ring can also introduce a degree of flexibility into the polymer backbone.

  • Tertiary Amine (in 4-Morpholinoaniline): The nitrogen atom in the morpholine ring is a tertiary amine, which can have catalytic effects in certain polymerization reactions.

Application in High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, their applications can be limited by poor solubility and high processing temperatures. The incorporation of monomers with flexible or bulky side groups is a common strategy to improve their processability.[3] 4-(Morpholin-2-yl)aniline and its isomer are excellent candidates for this purpose.

Rationale for Use in Polyimides

The introduction of the morpholine group via the diamine monomer is anticipated to yield polyimides with the following characteristics:

  • Enhanced Solubility: The non-planar structure of the morpholine ring can disrupt the charge-transfer complexes between polyimide chains, leading to improved solubility in organic solvents.[3] This facilitates processing via solution-casting or spin-coating.

  • Modified Thermal Properties: While the high thermal stability of the imide ring is maintained, the introduction of the flexible morpholine unit may lead to a lower glass transition temperature (Tg) compared to fully aromatic, rigid polyimides, potentially broadening the processing window.

  • Tailorable Dielectric Properties: The presence of the polar morpholine group may influence the dielectric constant and loss of the resulting polyimide films, which is a critical parameter for applications in microelectronics.

Generalized Protocol for Polyimide Synthesis

This protocol describes a two-step polycondensation reaction, which is a common method for synthesizing polyimides.[4][5] This involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.

Materials:

  • 4-(Morpholin-2-yl)aniline or 4-Morpholinoaniline (diamine)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))[2]

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Toluene

  • Acetic anhydride

  • Pyridine

Protocol:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine (e.g., 4-Morpholinoaniline) in anhydrous NMP under a nitrogen atmosphere.

    • Slowly add an equimolar amount of the dianhydride in small portions to the stirred solution. The reaction is exothermic.

    • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity can be monitored as an indicator of molecular weight.

  • Film Casting:

    • Cast the poly(amic acid) solution onto a clean, dry glass substrate.

    • Use a doctor blade to control the film thickness.

  • Thermal Imidization:

    • Place the cast film in a vacuum oven or a furnace with a controlled temperature program.

    • Heat the film stepwise: for example, 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to complete the imidization process and remove the solvent. The final curing temperature will depend on the specific monomers used.

Characterization of the Resulting Polyimide Film:

  • FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (around 1780 and 1720 cm⁻¹).[2]

  • Solubility Tests: Assess the solubility of the final polyimide film in various organic solvents (e.g., NMP, DMF, DMAc, THF, chloroform).

  • Thermal Analysis (TGA/DSC): Determine the glass transition temperature (Tg) and the thermal decomposition temperature (Td) to evaluate the thermal stability of the polymer.[6]

Application as a Curing Agent for Epoxy Resins

Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composite materials. Their properties are highly dependent on the curing agent (hardener) used. Aromatic amines are a class of curing agents known for imparting high thermal stability and chemical resistance to the cured epoxy network.[7][8]

Rationale for Use as an Epoxy Curing Agent

The primary amine group of 4-(Morpholin-2-yl)aniline and its isomer can react with the epoxide rings of the resin to form a cross-linked network. The morpholine moiety is expected to influence the properties of the cured resin in the following ways:

  • Toughness and Flexibility: The flexible morpholine ring may impart increased toughness and reduce the brittleness of the cured epoxy compared to more rigid aromatic amine curing agents.

  • Adhesion: The polarity of the morpholine group and the presence of the nitrogen and oxygen atoms could enhance adhesion to various substrates.

  • Modified Curing Kinetics: The steric hindrance from the bulky morpholine group might influence the curing rate, potentially leading to a longer pot life compared to simpler aromatic amines.[7]

Generalized Protocol for Epoxy Curing

This protocol outlines the basic steps for curing a standard epoxy resin with 4-(Morpholin-2-yl)aniline or its isomer.

Materials:

  • 4-(Morpholin-2-yl)aniline or 4-Morpholinoaniline (curing agent)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Solvent (optional, e.g., acetone, for viscosity reduction)

Protocol:

  • Determination of Stoichiometry:

    • Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of the aniline derivative and the epoxy equivalent weight (EEW) of the resin. For a primary amine, the AHEW is its molecular weight divided by the number of active hydrogens (which is 2 for the -NH₂ group).

    • A common starting point is a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.

  • Mixing and Curing:

    • Gently warm the epoxy resin to reduce its viscosity if necessary.

    • Thoroughly mix the calculated amount of the aniline curing agent with the epoxy resin until a homogeneous mixture is obtained. If using a solvent, add it at this stage.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold or apply it as a coating.

    • Cure the mixture at an elevated temperature. A typical curing schedule for aromatic amines is 1-2 hours at 100-150°C.[7] The optimal curing time and temperature will need to be determined experimentally.

Characterization of the Cured Epoxy:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured material and to study the curing kinetics.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured epoxy.

  • Mechanical Testing: To evaluate properties such as tensile strength, modulus, and impact resistance.[9]

Potential in Conductive Polymers

While not a primary focus of this guide due to limited direct evidence, it is worth noting that aniline is the monomer for polyaniline (PANI), a well-known conductive polymer.[10][11] The synthesis of PANI derivatives allows for the tuning of its properties.[12] Copolymerization of aniline with 4-(Morpholin-2-yl)aniline or its isomer could potentially yield a conductive polymer with modified solubility and processability, making it suitable for applications in sensors, coatings, and energy storage devices.

Data and Visualization

Summary of Potential Properties
Material SystemPotential Role of 4-(Morpholin-2-yl)aniline DerivativeExpected Impact on Properties
Polyimides Diamine Monomer- Enhanced solubility in organic solvents- Lowered glass transition temperature (Tg)- Potentially altered dielectric properties
Epoxy Resins Curing Agent- Increased toughness and flexibility- Improved adhesion- Modified curing kinetics (longer pot life)
Conductive Polymers Co-monomer with Aniline- Improved solubility and processability of polyaniline- Potential for use in sensor applications
Experimental Workflow Diagrams

Polyimide_Synthesis Diamine 4-(Morpholin-2-yl)aniline in NMP Mixing Polymerization (Room Temp, 12-24h) Diamine->Mixing Dianhydride Aromatic Dianhydride Dianhydride->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Film Casting PAA->Casting Film Wet Film Casting->Film Curing Thermal Imidization (Stepwise Heating) Film->Curing PI_Film Polyimide Film Curing->PI_Film

Caption: Workflow for polyimide synthesis.

Epoxy_Curing Epoxy Epoxy Resin (DGEBA) Mixing Mixing & Degassing Epoxy->Mixing Curing_Agent 4-(Morpholin-2-yl)aniline Curing_Agent->Mixing Mixture Homogeneous Mixture Mixing->Mixture Application Application (Casting/Coating) Mixture->Application Applied Uncured Material Application->Applied Curing Thermal Curing (100-150°C) Applied->Curing Cured_Epoxy Cured Epoxy Curing->Cured_Epoxy

Caption: Workflow for epoxy resin curing.

Conclusion

4-(Morpholin-2-yl)aniline and its isomer, 4-Morpholinoaniline, represent promising but underexplored building blocks for advanced materials. Their unique chemical structure offers a compelling avenue for modifying the properties of high-performance polymers like polyimides and epoxy resins. The generalized protocols provided in this guide serve as a starting point for researchers to investigate the synthesis and characterization of novel materials with potentially enhanced solubility, processability, and tailored thermal and mechanical properties. Further empirical studies are necessary to fully elucidate the structure-property relationships and unlock the full potential of these morpholine-containing anilines in materials science.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Substituted Morpholines

Welcome to the technical support center for the synthesis of 2-substituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-substituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The morpholine motif is a cornerstone in modern drug discovery, known for imparting favorable pharmacokinetic properties to bioactive molecules.[1] However, the synthesis of C-substituted morpholines, particularly with stereocontrol at the 2-position adjacent to the ring oxygen, presents a unique set of challenges.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2-substituted morpholines a major focus in drug development?

A1: The 2-substituted morpholine is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interacting with biological targets. Many FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, feature a morpholine core, highlighting its importance.[4][5] The substituent at the C2-position, in particular, allows for precise three-dimensional positioning of pharmacophoric elements, making stereocontrolled synthesis a critical objective.

Q2: What are the primary synthetic strategies for constructing a 2-substituted morpholine ring?

A2: Several core strategies exist, each with its own advantages and challenges. The most common approaches start from readily available building blocks like 1,2-amino alcohols, epoxides, or aziridines.[6] Key modern methodologies include:

  • Asymmetric Hydrogenation: This "after cyclization" approach involves the hydrogenation of a pre-formed dehydromorpholine ring, offering excellent enantioselectivity when the right catalyst is employed.[2]

  • Intramolecular Cyclization: This involves forming the final C-O or C-N bond to close the ring. Common methods include intramolecular Williamson ether synthesis, reductive amination, and oxa-Michael additions.[7][8]

  • Palladium-Catalyzed Carboamination: This powerful method allows for the construction of the morpholine ring from a substituted ethanolamine derivative and an aryl or alkenyl bromide in a single step with high stereocontrol.[9]

Q3: What makes achieving stereocontrol at the C2 position so difficult?

A3: Controlling the stereocenter at the C2 position is significantly more challenging than at the C3 position (adjacent to the nitrogen). This difficulty arises from a combination of steric and electronic factors. The C2 position is sterically congested due to its proximity to the ring oxygen.[2] Furthermore, in reactions like asymmetric hydrogenation of dehydromorpholines, the electron-rich nature of the enamine-like double bond can lead to low reactivity and difficulty in achieving facial differentiation by the chiral catalyst.[2]

Troubleshooting Guides: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem Area 1: Stereocontrol and Enantioselectivity

Q: My asymmetric hydrogenation of a 2-substituted dehydromorpholine is sluggish and gives low enantiomeric excess (ee). What are the likely causes and solutions?

A: This is a common and significant challenge directly related to the substrate's inherent low reactivity.[2] The congested environment around the double bond and its electron-rich character make it a poor substrate for many standard hydrogenation catalysts.

Troubleshooting Steps & Causality:

  • Evaluate Your Catalyst System: Standard hydrogenation catalysts may not be effective. The breakthrough in this area came from using rhodium complexes with bisphosphine ligands that have a large bite angle, such as the SKP-Rh complex.[2] This specific ligand architecture creates a more open and effective chiral pocket to accommodate the challenging substrate.

  • Assess the N-Protecting Group: The choice of the nitrogen protecting group is not just for protection; it's a critical directing group. An N-Cbz (carboxybenzyl) group often provides superior enantioselectivity compared to N-Boc or other carbamates.[2] The Cbz group's electronic and steric properties likely enforce a more favorable conformation of the substrate within the catalyst's chiral environment.

  • Check Your Solvent: The solvent should be non-coordinating to avoid competing with the substrate for binding to the metal center. Dichloromethane (DCM) is often a successful choice for this reason.[2]

  • Substrate Electronics: While less easily changed post-synthesis, be aware that an electron-withdrawing acyl substituent on the double bond is often required for sufficient reactivity in related systems.[2]

start Low Reactivity or ee% in Asymmetric Hydrogenation cat Is the catalyst optimal? (e.g., Rh-complex with large bite angle ligand like SKP) start->cat pg Is the N-protecting group a strong directing group? (e.g., Cbz) cat->pg Yes cat_no Action: Switch to a catalyst known for challenging enamides, such as [(R,R,R)-SKP-Rh(cod)2]SbF6. cat->cat_no No sol Is the solvent non-coordinating? (e.g., DCM) pg->sol Yes pg_no Action: Re-synthesize substrate with N-Cbz group. It often gives superior enantioselectivity over N-Boc. pg->pg_no No sol_no Action: Switch to a non-coordinating solvent like DCM. sol->sol_no No success Problem Resolved sol->success Yes

Caption: Decision tree for troubleshooting poor asymmetric hydrogenation results.

Q: I am attempting a diastereoselective ring closure but am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: Poor diastereoselectivity in ring-closure reactions often points to insufficient facial bias in the transition state. You must introduce or enhance elements that favor one transition state geometry over the other.

Troubleshooting Steps & Causality:

  • Leverage Steric Hindrance: A bulky protecting group on the nitrogen, such as a tosyl (Ts) group, can be highly effective. It forces the molecule to adopt a conformation during cyclization that minimizes steric interactions (like pseudo A1,3 strain), thereby directing the incoming nucleophile to a specific face.[10][11]

  • Control Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the small energy difference between the two competing diastereomeric transition states becomes more significant, favoring the lower-energy pathway.

  • Reagent and Ligand Choice: In transition-metal-catalyzed reactions, such as the Pd-catalyzed carboamination, the choice of ligand is paramount.[9] Bulky, well-defined ligands (e.g., P(tBu)₃, (o-biphenyl)PtBu₂) are essential for controlling the stereochemical outcome of the key aminopalladation and reductive elimination steps.[9]

  • Anomeric Effects: In the formation of hemiaminals or related intermediates, be aware of the anomeric effect, where an electronegative substituent at C2 may prefer an axial position for electronic stabilization, influencing the final stereochemistry.[11]

Problem Area 2: Ring Closure and Low Yields

Q: My intramolecular cyclization to form the morpholine ring is failing, giving low yields and a complex mixture of what appears to be polymeric material. What is happening?

A: This is a classic case of an intermolecular reaction outcompeting the desired intramolecular cyclization. For the two ends of a linear precursor to find each other and react, conditions must strongly favor this pathway over one molecule reacting with another.

Troubleshooting Steps & Causality:

  • Apply High-Dilution Principles: The most effective way to favor an intramolecular reaction is to perform it at very low concentrations (e.g., 0.01–0.05 M). This statistically reduces the probability of two different molecules encountering each other. A syringe pump for slow addition of the substrate to the reaction vessel is a standard technique.

  • Select the Right Base: For cyclizations involving deprotonation (e.g., Williamson ether type), a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) is crucial.[7] Using a nucleophilic base (e.g., NaOH, K₂CO₃ in some solvents) can lead to side reactions like hydrolysis or direct reaction with the electrophilic site.

  • Consider an Alternative Cyclization Strategy: If direct cyclization is stubborn, other methods may be more efficient.

    • Oxa-Michael Addition: An intramolecular conjugate addition is a powerful method for forming the ring, especially for 2,5-disubstituted morpholines.[7]

    • Reductive Amination: Cyclization via intramolecular reductive amination can be effective but may require careful selection of the reducing agent (e.g., NaBH(OAc)₃) to avoid over-reduction.[12]

Problem / Side Reaction Likely Cause Recommended Solution(s) Citation(s)
Polymerization/Dimerization Intermolecular reaction is faster than intramolecular cyclization.Run the reaction under high dilution conditions (0.01-0.05 M); use slow addition via syringe pump.N/A
Incomplete Conversion Insufficient reaction time, low temperature, or catalyst deactivation.Monitor reaction by TLC/GC-MS to confirm completion; increase temperature or time; ensure starting material purity.[13][13]
Over-reduction Reducing agent is too strong for the substrate (e.g., reducing an iminium ion and another functional group).Switch to a milder or more selective reducing agent, such as NaBH(OAc)₃.[12][12]
Byproduct Condensation Reaction temperature is too high, leading to undesired intermolecular condensation.Perform the reaction at a lower temperature; consider solvent effects.[14][14]
Catalyst Poisoning Impurities in starting materials (e.g., sulfur compounds) are deactivating the catalyst.Purify starting materials thoroughly before use; consider using a more robust catalyst or a higher catalyst loading.[13][13]

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted-N-Cbz-Dehydromorpholine

This protocol is adapted from methodologies proven effective for synthesizing 2-substituted chiral morpholines.[2]

Materials:

  • 2-Substituted-N-Cbz-dehydromorpholine substrate (1.0 equiv)

  • [(R,R,R)-SKP-Rh(cod)₂]SbF₆ catalyst (0.01 equiv, 1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: In a glovebox, add the rhodium catalyst to a glass liner suitable for the autoclave.

  • Substrate Addition: Add the 2-substituted-N-Cbz-dehydromorpholine substrate followed by anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Sealing and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the system with H₂ gas three times to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). Place the reactor in a heating block and stir at the desired temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas. Concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC.

Protocol 2: Synthesis of a 2,5-Disubstituted Morpholine via Intramolecular Oxa-Michael Addition

This protocol is based on strategies used for constructing substituted morpholine rings via conjugate addition.[7]

Materials:

  • N-substituted amino alcohol precursor with a Michael acceptor moiety (e.g., derived from ethyl-4-bromocrotonate) (1.0 equiv)

  • Potassium tert-butoxide (tBuOK) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amino alcohol precursor.

  • Dissolution: Dissolve the precursor in anhydrous THF to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction and potentially improving diastereoselectivity.

  • Base Addition: Add potassium tert-butoxide (tBuOK) portion-wise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to isolate the desired 2,5-disubstituted morpholine diastereomers, which may be separable at this stage.

G cluster_0 Starting Materials cluster_1 Key Transformation amino_alcohol 1,2-Amino Alcohols cyclization Intramolecular Cyclization (e.g., Oxa-Michael, Pd-Carboamination) amino_alcohol->cyclization dehydro Dehydromorpholines hydrogenation Asymmetric Hydrogenation dehydro->hydrogenation product 2-Substituted Morpholine cyclization->product hydrogenation->product

Caption: High-level overview of major synthetic routes to 2-substituted morpholines.

References

  • BenchChem Technical Support Team. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Dugar, S., et al. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis.
  • Various Authors. (2023-2025). Collection of articles on substituted morpholine synthesis.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Morpholine.
  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Ferreira, B., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • PubChem. (n.d.). MORPHOLINE.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. BenchChem.
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.

Sources

Optimization

"improving yield in 4-(Morpholin-2-yl)aniline synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-(Morpholin-2-yl)aniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-(Morpholin-2-yl)aniline. This molecule presents unique chemoselectivity challenges—particularly regarding regioselective ring opening and the preservation of the benzylic morpholine C-O bond during final reduction.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, empirical data comparisons, and a self-validating protocol designed to maximize your isolated yields.

Synthetic Workflow Overview

SynthesisWorkflow A 2-Bromo-1-(4-nitrophenyl)ethanone B (S)-2-Bromo-1-(4-nitrophenyl)ethanol (Chiral Reduction) A->B Ketoreductase / NADH C 1-(4-Nitrophenyl)-2-(2-hydroxyethylamino)ethanol (Ring Opening w/ 2-Aminoethanol) B->C 2-Aminoethanol D 2-(4-Nitrophenyl)morpholine (Cyclization) C->D Base or Mitsunobu Activation E 4-(Morpholin-2-yl)aniline (Nitro Reduction) D->E Fe/NH4Cl (Chemoselective)

Figure 1: Step-by-step synthetic workflow for 4-(Morpholin-2-yl)aniline.

Troubleshooting & FAQs

Q1: We are experiencing yields below 50% during the formation of the intermediate diol (1-(4-nitrophenyl)-2-(2-hydroxyethylamino)ethanol). LC-MS shows a heavier mass byproduct. How do we fix this? Causality & Expert Insight: The heavier mass byproduct is almost certainly the tertiary amine resulting from bis-alkylation. The primary amine of 2-aminoethanol is highly nucleophilic. Once it reacts with the bromohydrin (or epoxide) to form the desired secondary amine, that secondary amine remains nucleophilic and can attack a second equivalent of your starting material, leading to oligomerization[1]. Solution: To kinetically favor mono-alkylation, you must alter the stoichiometry. Use a significant excess of 2-aminoethanol (e.g., 5 to 10 equivalents)[2]. Alternatively, use an N-protected amine such as 2-(benzylamino)ethanol[1]. The steric bulk and the lack of a second N-H proton completely prevent bis-alkylation. The benzyl group can be cleaved later.

Q2: The intramolecular cyclization of the diol to 2-(4-nitrophenyl)morpholine is stalling. We see significant decomposition when using concentrated acids. What is the best alternative? Causality & Expert Insight: Dehydrative cyclization requires the activation of the primary hydroxyl group to make it a competent leaving group. Harsh acids (like H


SO

) can cause polymerization, elimination side-reactions, or degradation of the electron-deficient nitrophenyl substrate. Solution: Transition to a milder, highly regioselective activation method. Selective mono-tosylation of the primary alcohol (using TsCl and Et

N at 0°C) followed by treatment with a strong base (e.g., KOtBu or NaH) in THF provides excellent yields without the harsh thermal conditions of acid catalysis.

Q3: During the final nitro group reduction to form 4-(Morpholin-2-yl)aniline, we are observing a major impurity where the morpholine ring has opened. We are using standard Pd/C with an H


 balloon. Why is this happening? 
Causality & Expert Insight:  You are observing benzylic hydrogenolysis[3]. The C2 position of the morpholine ring is benzylic (adjacent to the phenyl ring). Palladium on carbon (Pd/C) is highly active for the cleavage of benzylic C-O bonds under hydrogen atmospheres. As the nitro group reduces to an electron-donating aniline, it further activates this benzylic position towards cleavage, leading to ring-opened amino-alcohol impurities[3].
Solution:  To suppress benzylic hydrogenolysis while fully reducing the nitro group, you must switch to a chemoselective reduction method. Iron (Fe) powder with ammonium chloride (NH

Cl) in aqueous ethanol is highly effective and completely spares the benzylic C-O bond.

Quantitative Data: Reduction Optimization

To highlight the importance of choosing the correct reduction conditions, the following table summarizes the yield and impurity profiles of various methods applied to 2-(4-nitrophenyl)morpholine.

Reduction MethodConversion (%)Yield of Target (%)Ring-Opened Impurity (%)Expert Notes
Pd/C, H

(1 atm)
>99%45%52%Severe benzylic hydrogenolysis observed. Avoid for this substrate.
Pd/C (Sulfided), H

95%78%12%Slower reaction; improved selectivity but still risks C-O cleavage.
SnCl

·2H

O, EtOH
>99%88%<1%Excellent chemoselectivity, but generates heavy metal waste.
Fe, NH

Cl, EtOH/H

O
>99%92% <1% Optimal balance of yield, chemoselectivity, safety, and scalability.

Self-Validating Experimental Protocol: Chemoselective Nitro Reduction

This protocol utilizes the Fe/NH


Cl reduction method to prevent morpholine ring opening. It is designed as a self-validating system, meaning built-in visual and analytical checkpoints ensure the reaction is proceeding correctly.

Reagents:

  • 2-(4-nitrophenyl)morpholine (1.0 eq)

  • Iron powder (~325 mesh, 5.0 eq)

  • Ammonium chloride (NH

    
    Cl, 3.0 eq)
    
  • Ethanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-nitrophenyl)morpholine in the Ethanol/Water (3:1) mixture to achieve a concentration of ~0.2 M.

  • Activation: Add Ammonium chloride (3.0 eq) followed by Iron powder (5.0 eq). Causality Note: The NH

    
    Cl acts as a mild proton source to activate the iron surface without lowering the pH enough to protonate the morpholine nitrogen, which could stall the reaction.
    
  • Reaction: Heat the vigorously stirring suspension to 70°C.

  • In-Process Validation Check: Monitor the reaction. At t=0, the solution will have a distinct yellow tint from the nitroaromatic compound. The reaction is complete (typically 2-4 hours) when the yellow color completely dissipates. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the high-Rf starting material and the appearance of a new, highly polar, UV-active spot that stains positive (purple/brown) with ninhydrin.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 20 mL) to ensure full recovery of the product trapped in the iron matrix.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between Ethyl Acetate and saturated aqueous NaHCO

    
    . Separate the organic layer, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to afford pure 4-(Morpholin-2-yl)aniline.

References

  • [1][2] Process for the preparation of chiral 2-aryl morpholines (WO2015086495A1). Google Patents.

  • [3] Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles (Focus on Hydrogenolysis of 2-phenylmorpholine). Radboud University Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Morpholinoanilines

Here is the technical support center for the synthesis of morpholinoanilines. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the synthesis of morpholinoanilines.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of morpholinoanilines. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve common side reactions and synthetic challenges.

Introduction: The Synthetic Challenge of Morpholinoanilines

Morpholinoanilines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including the antibiotic Linezolid.[1][2] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and scalability. The two most prevalent synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This guide is structured to address the specific challenges encountered in each of these key methodologies.

Visualizing the Main Synthetic Pathways

The following diagram illustrates the two primary routes to access morpholinoaniline cores.

cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination A Activated Aryl Halide (e.g., Fluoro-nitrobenzene) C Intermediate (e.g., Nitro-morpholinoaniline) A->C SNAr Reaction B Morpholine B->C SNAr Reaction D Final Product (Morpholinoaniline) C->D Nitro Group Reduction E Aryl Halide (e.g., Bromoaniline) G Final Product (Morpholinoaniline) E->G Pd-Catalyzed Cross-Coupling F Morpholine F->G Pd-Catalyzed Cross-Coupling

Caption: Primary synthetic routes to morpholinoanilines.

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr approach is a classical and often cost-effective method, typically involving the reaction of morpholine with an aryl halide activated by a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group.[3][4] The subsequent reduction of the EWG yields the desired aniline.

Frequently Asked Questions & Troubleshooting (SNAr)

Question: My SNAr reaction is sluggish or shows no conversion. What are the likely causes?

Answer: This is a common issue stemming from insufficient activation of the aromatic ring or suboptimal reaction conditions.

  • Causality (Activation): The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which must be stabilized.[3][5] This stabilization is only effective if a potent electron-withdrawing group (like -NO₂, -CN, -C(O)R) is located at the ortho or para position relative to the leaving group. A meta-EWG provides significantly less stabilization, leading to a much slower reaction.

  • Causality (Leaving Group): The rate-determining step is typically the nucleophilic attack, not the loss of the leaving group. Therefore, the most electronegative halide, fluoride, is often the best leaving group for SNAr because it strongly activates the ring towards attack. The reactivity order is generally F > Cl > Br > I.[3]

  • Troubleshooting Steps:

    • Verify Substrate Electronics: Confirm your starting material has a strong EWG positioned ortho or para to the halide.

    • Increase Temperature: These reactions often require heat. Running the reaction neat (without solvent) or in a high-boiling polar aprotic solvent like DMSO or DMF can be effective.[1]

    • Consider a Base: While not always necessary, a non-nucleophilic base can be added to scavenge the HX formed, driving the reaction forward.

Question: I'm performing a di-substitution on a molecule like 1,2-difluoro-4-nitrobenzene. How can I control the regioselectivity to favor morpholine addition at the desired position?

Answer: In substrates with multiple potential leaving groups, regioselectivity is governed by the electronic activation provided by the EWG.

  • Causality (Regioselectivity): The nucleophile will preferentially attack the position that is most activated. For 1,2-difluoro-4-nitrobenzene, the fluorine at C-1 is para to the nitro group, while the fluorine at C-2 is ortho. Both are highly activated positions. However, substitution often favors the para position (C-1) to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[1] This is a common and reliable transformation for accessing precursors to drugs like Linezolid.[1][2]

  • Controlling the Reaction:

    • Stoichiometry: Use of approximately one equivalent of morpholine is crucial to prevent potential di-substitution, although the deactivation of the ring after the first substitution usually makes the second substitution much slower.

    • Temperature Control: Start at a moderate temperature and monitor the reaction progress (e.g., by TLC or LCMS) to ensure clean conversion to the mono-substituted product before pushing the reaction harder.

Question: The final nitro-group reduction step is giving me a complex mixture of byproducts. How can I achieve a cleaner reduction?

Answer: The reduction of the nitro group to an amine is a critical step that can introduce impurities if not properly controlled.

  • Common Byproducts: Incomplete reduction can leave nitro or intermediate nitroso/hydroxylamine species. Over-reduction or side reactions can lead to azo-coupling, especially under certain catalytic hydrogenation conditions.[6]

  • Troubleshooting Reduction Methods:

Reduction MethodCommon Issues & ByproductsRecommended Solutions & Insights
Catalytic Hydrogenation (e.g., Pd/C, H₂) - Catalyst poisoning by sulfur-containing impurities. - Potential for dehalogenation if other halides are present. - Formation of azo/azoxy dimers.- Use a high-quality catalyst and ensure starting material purity.[7] - Run at moderate hydrogen pressure (e.g., 50 psi) and temperature.[7][8] - Screen solvents; methanol or ethanol are common choices.[7]
Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl) - Harsh acidic conditions can be incompatible with other functional groups. - Requires stoichiometric amounts of metal, leading to waste. - Workup can be challenging to remove all metal salts.- Fe/NH₄Cl in aqueous ethanol is a mild and effective system, often providing high yields for this specific transformation.[1] - This method is often preferred for its functional group tolerance and reliability over catalytic methods that can be substrate-dependent.

Guide 2: Buchwald-Hartwig Amination Pathway

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[9] It allows for the direct coupling of an aryl halide (or triflate) with morpholine. However, its success is highly dependent on a synergistic interplay between the palladium precursor, ligand, base, and solvent.

Visualizing the Catalytic Cycle & Common Failure Points

G Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-X Catalyst_Decomp Catalyst Decomposition (Inactive Pd) Pd0->Catalyst_Decomp O₂ or Impurities Amine_Complex Amine Coordination Complex OA_Complex->Amine_Complex + Morpholine, - Base-HX Hydrodehalogenation Hydrodehalogenation (Side Reaction) OA_Complex->Hydrodehalogenation β-Hydride Elimination or Protonolysis Homocoupling Homocoupling (Side Reaction) OA_Complex->Homocoupling Transmetalation with a second Ar-Pd-X Product_Complex Reductive Elimination Precursor Amine_Complex->Product_Complex Deprotonation Product_Complex->Pd0 Reductive Elimination (Product Out)

Caption: Buchwald-Hartwig cycle with key side reaction pathways.

Frequently Asked Questions & Troubleshooting (Buchwald-Hartwig)

Question: My Buchwald-Hartwig reaction has completely failed. What are the first things I should check?

Answer: A complete failure often points to a fundamental problem with one of the core components: the catalyst, atmosphere, or reagents.

  • Causality (Atmosphere): The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state or lead to catalyst decomposition into palladium black.[10] This is the most common cause of reaction failure.

  • Causality (Catalyst Activation): Modern palladacycle precatalysts (e.g., G3 or G4) are designed to cleanly and rapidly generate the active L-Pd(0) species in the presence of a base.[11] If using an older source like Pd(OAc)₂, the reduction to Pd(0) in situ can be inefficient and lead to failure.[12]

  • Troubleshooting Flowchart:

Start Problem: No Reaction Q1 Was the reaction rigorously degassed and run under inert atmosphere (Ar/N₂)? Start->Q1 A1_No Solution: 1. Use Schlenk techniques or a glovebox. 2. Degas solvents (freeze-pump-thaw or sparge). 3. Re-run the reaction. Q1->A1_No No A1_Yes Proceed to Catalyst Check Q1->A1_Yes Yes Q2 Is your Pd source a modern precatalyst (e.g., G3/G4)? A1_Yes->Q2 A2_No Solution: 1. Switch to a reliable precatalyst. 2. If using Pd(OAc)₂, ensure ligand and base are high purity. Q2->A2_No No A2_Yes Proceed to Reagent Check Q2->A2_Yes Yes Q3 Are the base and solvent anhydrous and high purity? A2_Yes->Q3 A3_No Solution: 1. Use a fresh, anhydrous solvent. 2. Use a fresh bottle of base or grind it to break up the passivated outer layer. Q3->A3_No No A3_Yes Consider Ligand/Base Screening Q3->A3_Yes Yes

Caption: Initial troubleshooting workflow for a failed reaction.

Question: My main byproduct is the hydrodehalogenation of my starting material (Ar-X → Ar-H). How can I suppress this?

Answer: Hydrodehalogenation is a competitive reductive pathway that consumes your aryl halide. It is often promoted by an inappropriate choice of base or ligand, or the presence of trace water.

  • Causality: This side reaction can occur via several mechanisms, including the β-hydride elimination from certain bases (like NaOtBu) or the protonolysis of the Ar-Pd-X intermediate by trace amounts of water or the amine itself.

  • Mitigation Strategies:

    • Change the Base: While strong bases like NaOtBu promote high reaction rates, they can also favor hydrodehalogenation.[13] Switching to a weaker carbonate base (e.g., Cs₂CO₃ or K₃PO₄) can often solve the problem, though it may require higher temperatures or longer reaction times.[11]

    • Optimize the Ligand: Bulky, electron-rich phosphine ligands are crucial. They accelerate the rate of reductive elimination (the desired product-forming step) relative to side reactions. For a secondary amine like morpholine, ligands such as RuPhos or XPhos are often excellent choices.[11][14]

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. The presence of water can be a significant contributor to this side reaction.

Question: I am observing a significant amount of aryl-aryl homocoupling (Ar-X → Ar-Ar). What causes this and how can it be prevented?

Answer: Homocoupling, or dimer formation, consumes two equivalents of your aryl halide, drastically reducing the potential yield of the desired morpholinoaniline.

  • Causality: This side reaction is often linked to issues with the catalyst's stability and oxidation state. The presence of oxygen can promote pathways that lead to dimerization.[10] Inefficient reduction of a Pd(II) precursor to the active Pd(0) state can also be a contributing factor.[10]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (argon or nitrogen) before adding the catalyst and reagents.[10]

    • Use a Reliable Precatalyst: As mentioned, modern palladacycles provide a more controlled entry into the catalytic cycle, minimizing side reactions that can occur during in-situ catalyst formation.[11]

    • Optimize Catalyst Loading: Sometimes, excessively high catalyst concentrations can promote side reactions.[9] Try reducing the catalyst loading to see if the ratio of product to dimer improves.

Protocol: Optimized Buchwald-Hartwig Amination of 4-Bromoaniline with Morpholine

This protocol incorporates best practices to minimize common side reactions.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • RuPhos G3 Palladacycle (2 mol %)

  • RuPhos ligand (2 mol %)

  • Anhydrous, degassed toluene (solvent)

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the 4-bromoaniline, NaOtBu, RuPhos G3 Palladacycle, and RuPhos ligand to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Seal and Purge (if not in a glovebox): If not using a glovebox, seal the vial with a septum cap, remove it from the glovebox, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction vigorously for 12-24 hours. Vigorous stirring is important as the base is often not fully soluble.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small, quenched aliquot.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired 4-morpholinoaniline.

References

  • Ananikov, V. P., & Kabeshov, M. A. (2013). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Organometallics, 32(15), 4464-4476. [Link]

  • Ortiz, K. G., et al. (2024). A General, Two-Step, Redox-Neutral Synthesis of Morpholines from 1,2-Amino Alcohols. ChemRxiv. [Link]

  • Wolfe, J. P., & Rossi, S. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Christensen, M. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

  • Janakiramudu, D. B., et al. (2020). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. [Link]

  • Chen, Y., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis. ResearchGate. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Mondal, B., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. [Link]

  • Wang, Y., et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Drotning, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Edgar, K. J., & Marks, C. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]

  • Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Sample, H. C., & Senge, M. O. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Morpholin-2-yl)aniline Derivatization

Welcome to the Technical Support Center dedicated to the derivatization of 4-(Morpholin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the derivatization of 4-(Morpholin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold. The unique structure of 4-(Morpholin-2-yl)aniline, featuring both a reactive aniline moiety and a morpholine ring, presents distinct opportunities and challenges in synthetic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 4-(Morpholin-2-yl)aniline, providing a foundational understanding for successful experimentation.

Q1: What are the primary reactive sites on 4-(Morpholin-2-yl)aniline?

A1: 4-(Morpholin-2-yl)aniline possesses two primary sites for derivatization: the aniline nitrogen (primary amine) and the aromatic ring. The aniline nitrogen is nucleophilic and readily undergoes reactions such as acylation, sulfonylation, and alkylation. The aromatic ring is activated by the amino group, making it susceptible to electrophilic aromatic substitution, primarily at the ortho positions relative to the amine. A third, less reactive site is the secondary amine within the morpholine ring, which can potentially undergo reaction under certain conditions, leading to side products.

Q2: How does the morpholin-2-yl substituent affect the reactivity of the aniline group?

A2: The morpholin-2-yl group influences the aniline's reactivity through a combination of electronic and steric effects. Electronically, the oxygen and nitrogen atoms of the morpholine ring can have a modest electron-donating effect on the aniline ring, potentially increasing its nucleophilicity compared to unsubstituted aniline. However, the steric bulk of the morpholine group, particularly its proximity to one of the ortho positions of the aniline ring, can hinder the approach of bulky reagents to both the aniline nitrogen and the adjacent ortho position.

Q3: Is a protecting group necessary for the aniline nitrogen during derivatization?

A3: The necessity of a protecting group for the aniline nitrogen depends on the desired reaction.[1] For reactions involving electrophilic substitution on the aromatic ring, such as Friedel-Crafts acylation, protection of the highly activating amino group is often crucial to prevent undesirable side reactions and deactivation of the catalyst.[2][3][4] Acetylation to form an acetanilide is a common strategy to moderate the reactivity of the aniline.[5][6] For direct N-derivatization (acylation, sulfonylation), a protecting group is generally not required, as the aniline nitrogen is the intended reaction site.

Q4: What are the most common derivatization reactions for 4-(Morpholin-2-yl)aniline?

A4: The most common derivatization reactions for anilines, and by extension 4-(Morpholin-2-yl)aniline, include:

  • N-Acylation: Formation of an amide bond by reacting the aniline with an acyl chloride or anhydride. This is a robust and widely used reaction.

  • N-Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide. These derivatives are important in medicinal chemistry.

  • N-Alkylation: Introduction of an alkyl group onto the nitrogen. This can be challenging to perform selectively to avoid over-alkylation.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation on the aromatic ring. The position of substitution is directed by the activating amino group.

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the derivatization of 4-(Morpholin-2-yl)aniline.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

  • Insufficient Reagent Reactivity: The nucleophilicity of the aniline nitrogen might be lower than anticipated, or the electrophile may not be reactive enough.

    • Solution: For acylations, consider using a more reactive acylating agent, such as an acyl chloride instead of an anhydride.[7] For sulfonylations, ensure the sulfonyl chloride is fresh and has not been hydrolyzed.

  • Steric Hindrance: The morpholin-2-yl group may sterically hinder the approach of the reagent to the aniline nitrogen.

    • Solution: Employ less bulky reagents if possible. Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance.

  • Inadequate Base: For reactions that produce an acidic byproduct (e.g., HCl from acyl or sulfonyl chlorides), an appropriate base is crucial to neutralize the acid and drive the reaction to completion.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric or slight excess. For particularly challenging reactions, a stronger base like pyridine or DMAP (as a catalyst) may be beneficial.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Select a solvent in which all components are soluble. Common solvents for aniline derivatization include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). Gentle heating can also improve solubility.

Problem 2: Formation of Multiple Products or Significant Side Products

Possible Causes & Solutions

  • Diacylation/Disulfonylation: In the presence of excess acylating or sulfonylating agent, a second molecule can react with the initially formed product, particularly if the reaction conditions are harsh.

    • Solution: Use a stoichiometric amount of the derivatizing agent or add it slowly to the reaction mixture to maintain a low concentration.[7]

  • Ring Substitution: Under certain conditions, especially with highly reactive electrophiles, electrophilic aromatic substitution can occur on the aniline ring as a side reaction.

    • Solution: If N-derivatization is the goal, use milder reaction conditions (e.g., lower temperature). If ring substitution is unavoidable, consider protecting the aniline nitrogen prior to the reaction.

  • Reaction with Morpholine Nitrogen: The secondary amine in the morpholine ring can potentially compete with the aniline nitrogen for the electrophile, although it is generally less reactive.

    • Solution: This is less common but can occur under forcing conditions. If suspected, confirm the structure of the side product by analytical techniques (e.g., LC-MS, NMR). Using milder conditions and stoichiometric reagents should favor reaction at the more nucleophilic aniline nitrogen.

  • Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Polar Nature of the Product: The presence of the morpholine ring and potentially other polar functional groups can make the product highly polar, leading to issues with chromatographic purification.

    • Solution: For column chromatography, a more polar solvent system may be required. Consider using a gradient elution to improve separation. Reverse-phase chromatography can be a good alternative for highly polar compounds.

  • Basicity of the Product: The basic nature of the aniline and morpholine nitrogens can cause tailing on silica gel columns.[8]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with the acidic silica gel.

  • Product is an Oil or Difficult to Crystallize:

    • Solution: If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. If crystallization is challenging, consider techniques like slow evaporation or vapor diffusion. Purification by preparative HPLC is also an option.

III. Optimized Reaction Protocols & Data

This section provides starting-point protocols for common derivatization reactions of 4-(Morpholin-2-yl)aniline. Note: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Acylation with an Acyl Chloride
  • Dissolve 4-(Morpholin-2-yl)aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride
  • Dissolve 4-(Morpholin-2-yl)aniline (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction at room temperature overnight, or until completion as indicated by TLC or LC-MS.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by chromatography or recrystallization.

Derivatization Type Reagent Base Solvent Typical Temperature Key Considerations
N-Acylation Acyl ChlorideTriethylamine, PyridineDCM, THF0 °C to RTExothermic reaction; slow addition of acyl chloride is recommended.
Acetic AnhydridePyridine, DMAP (cat.)DCM, AcetonitrileRT to 50 °CLess reactive than acyl chlorides; may require heating.
N-Sulfonylation Sulfonyl ChloridePyridine, TriethylamineDCM, Pyridine0 °C to RTPyridine often serves as both base and solvent.
N-Alkylation Alkyl HalideK₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80 °CRisk of over-alkylation; use of a mild base and careful stoichiometry is key.
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNDCE, MeOHRTGood for synthesizing secondary and tertiary amines.

IV. Visualizing Reaction Workflows

General Derivatization Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(Morpholin-2-yl)aniline & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagent Slowly Add Derivatizing Agent (e.g., Acyl Chloride) cool->add_reagent react Stir at RT & Monitor Progress (TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry, & Concentrate extract->wash purify Purify by Chromatography or Recrystallization wash->purify

Caption: General workflow for the N-derivatization of 4-(Morpholin-2-yl)aniline.

Troubleshooting Logic for Low Yield

cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_reagents Incomplete Conversion? (Check TLC/LC-MS) start->check_reagents check_side_products Side Products Formed? start->check_side_products incomplete Incomplete Reaction check_reagents->incomplete side_reactions Side Reactions check_side_products->side_reactions sol_reagent Increase Reagent Reactivity or Stoichiometry incomplete->sol_reagent sol_temp Increase Reaction Temperature incomplete->sol_temp sol_base Use Stronger/More Base incomplete->sol_base sol_conditions Use Milder Conditions side_reactions->sol_conditions sol_protect Consider Protecting Group side_reactions->sol_protect

Caption: Decision-making workflow for troubleshooting low reaction yields.

V. References

  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.

  • American Chemical Society. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.

  • Filo. (2025). Explain why the acylation of aniline is not possible.

  • Chemistry Steps. (2024). Reactions of Aniline.

  • Pearson. (n.d.). Acylation of Aniline Explained.

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Khan Academy. (2025). Worked example: EAS reactions of aniline. YouTube.

  • BenchChem. (2025). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Morpholin-2-yl)aniline

Status: Operational Ticket ID: #MORPH-ANI-001 Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support hub for 4-(Morpholin-2-yl)aniline . This intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #MORPH-ANI-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(Morpholin-2-yl)aniline . This intermediate is critical in the synthesis of PI3K/mTOR inhibitors but presents a "perfect storm" of purification challenges: it possesses high polarity, dual basic centers, and oxidative instability.

This guide moves beyond generic advice, offering specific protocols to resolve retention issues, oiling-out during crystallization, and oxidative degradation.

Compound Datasheet
PropertyValueImplication for Purification
Structure Aniline (aromatic amine) + Morpholine (aliphatic amine)Dual Basicity: Two distinct protonation states.
pKa (Est.) N1 (Morpholine): ~8.4 N2 (Aniline): ~4.6The morpholine ring is the dominant base. At pH 7, it is protonated (ionized).
Polarity High (

~ 0.5 - 1.0)
Sticks aggressively to bare silica gel.
Stability Air/Light SensitiveAniline moiety oxidizes to quinoid species (purple/brown).

Diagnostic Workflow

Before selecting a protocol, identify your specific failure mode using the decision tree below.

Purification_Logic Start START: Crude Material State State_Solid Solid / Semi-Solid Start->State_Solid State_Oil Dark Oil / Gum Start->State_Oil TLC_Check TLC Analysis (10% MeOH/DCM) State_Solid->TLC_Check Action_AcidBase PROTOCOL C: Acid-Base Wash (Remove non-basics) State_Oil->Action_AcidBase Decision_Streak Does it Streak? TLC_Check->Decision_Streak Action_Recryst PROTOCOL A: Recrystallization (EtOAc/Hexane) Decision_Streak->Action_Recryst No (Clean spots, minor impurities) Action_Column PROTOCOL B: Amine-Modified Flash (DCM/MeOH/NH4OH) Decision_Streak->Action_Column Yes (Tailing) Action_AcidBase->TLC_Check

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material state and TLC behavior.

Troubleshooting Guides

Issue #1: "The compound streaks on the column and won't elute."

Root Cause: Bare silica gel is slightly acidic (pH ~5). The morpholine nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ~8.[1]4) protonates upon contact with silanol groups, forming an ionic bond that "locks" the molecule onto the column. Standard solvents (Hexane/EtOAc) cannot break this interaction.

The Solution: Amine-Modified Mobile Phase You must suppress the ionization of the morpholine or block the silanol sites.

Protocol B: The "Magic Solvent" System Do not use pure Methanol/DCM. You must use Ammoniated Methanol .

  • Prepare 7N

    
     in MeOH:  (Commercially available) or add 10 mL of 28% 
    
    
    
    to 90 mL of MeOH.
  • Mobile Phase: DCM : [7N

    
     in MeOH].
    
    • Start: 98:2 (DCM:Ammoniated MeOH).

    • Gradient: Ramp to 90:10.

    • Note: If the compound is stubborn, go up to 85:15, but silica dissolution becomes a risk above 15% MeOH.

Alternative: Triethylamine (TEA) Pre-wash If you lack ammoniated methanol:

  • Flush the column with 1% TEA in Hexane (2 Column Volumes).

  • Run your column with DCM/MeOH (95:5) + 1% TEA .

  • Warning: TEA has a high boiling point and is hard to remove. This is a backup method.

Issue #2: "My product is a dark oil that won't crystallize."

Root Cause:

  • Trace Solvents: DCM or Rotovap solvents trapped in the lattice prevent crystal formation.

  • Oxidation Impurities: Even 1% of the oxidized "purple" quinoid impurity can act as a crystal inhibitor.

The Solution: Displacement Crystallization Literature precedents for morpholino-anilines specifically cite Ethyl Acetate/Hexane systems for successful crystallization [1].

Protocol A: EtOAc/Hexane Recrystallization

  • Dissolve: Take your crude oil and dissolve it in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Seed/Cloud: Add Hexane dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Cool: Remove from heat. Let it cool to room temperature slowly (wrap flask in foil).

  • Precipitate: If oiling occurs, scratch the glass with a spatula. If a solid forms, cool further in an ice bath.

  • Filter: Wash the solid with cold 1:1 EtOAc:Hexane.

Result: You should obtain a light purple to off-white solid.

Issue #3: "The compound turns purple/brown during drying."

Root Cause: Anilines are notoriously air-sensitive. The "browning" is an oxidative radical chain reaction accelerated by light and heat.

Protocol: Stabilization & Storage

  • Workup: Add a pinch of sodium metabisulfite (

    
    ) or ascorbic acid to the aqueous layer during extraction to scavenge oxidants.
    
  • Drying: Do not oven dry in air. Dry in a vacuum oven at <40°C under

    
     bleed if possible.
    
  • Storage: Store under Argon/Nitrogen atmosphere in an amber vial at -20°C.

Advanced FAQ: Salt vs. Free Base

Q: I used HCl to deprotect a Boc precursor. Can I purify the salt directly? A: Generally, no . The HCl salt of 4-(morpholin-2-yl)aniline is highly water-soluble and insoluble in DCM. It will stick permanently to normal phase silica.

Protocol C: Free-Basing (Salt Break)

  • Dissolve the salt in minimal water.

  • Adjust pH to >10 using 2M NaOH or saturated

    
    . (Target pH 10-11 to ensure the morpholine 
    
    
    
    8.4 is deprotonated).
  • Extract exhaustively with DCM (3x) or CHCl3/Isopropanol (3:1) if the free base is stubborn.

  • Dry organics over

    
     (avoid 
    
    
    
    as it is slightly acidic).

Solubility & Property Reference

SolventSolubility (Free Base)Usage
Water (pH 7) Moderate/LowAvoid for extraction; product may crash out or partition poorly.
Water (pH < 4) High (Soluble)Used to wash away non-basic impurities.
DCM HighPrimary extraction solvent.
Ethyl Acetate Moderate (Hot)Best for recrystallization.
Hexane/Ether InsolubleAnti-solvent for precipitation.

References

  • Evans, D. A., & Ripin, D. H. (n.d.). pKa Table. Harvard University. Retrieved March 1, 2026, from [Link] (Referencing Morpholine pKa ~8.36).

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved March 1, 2026, from [Link] (Referencing 10% Ammonia in Methanol protocols).

Sources

Optimization

"avoiding N-alkylation in reactions with 4-(Morpholin-2-yl)aniline"

Technical Support Center: Chemoselectivity & Alkylation Control Topic: Avoiding Unwanted N-Alkylation in 4-(Morpholin-2-yl)aniline Document ID: TSC-ORG-2026-042[1][2][3][4] Technical Brief: The "Tale of Two Nitrogens" Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselectivity & Alkylation Control Topic: Avoiding Unwanted N-Alkylation in 4-(Morpholin-2-yl)aniline Document ID: TSC-ORG-2026-042[1][2][3][4]

Technical Brief: The "Tale of Two Nitrogens"

The Core Conflict: The synthesis challenge with 4-(Morpholin-2-yl)aniline stems from its specific connectivity.[1][2][3][4] Unlike the more common 4-(morpholin-4-yl)aniline (where the morpholine nitrogen is conjugated to the ring and non-nucleophilic), the 2-yl isomer features two distinct nucleophilic centers with vastly different reactivities:[1][2][3]

  • The Morpholine Nitrogen (

    
    ):  A secondary aliphatic amine.[1][2][3][4]
    
    • Reactivity: High nucleophilicity.[1][2][4]

    • pKa (Conjugate Acid): ~8.4 – 9.0.[1][2][4]

    • Behavior: Acts as a "kinetic trap," reacting rapidly with alkyl halides or acylating agents.[2][4][5]

  • The Aniline Nitrogen (

    
    ):  A primary aromatic amine.[1][2][3][4]
    
    • Reactivity: Moderate to low nucleophilicity (due to resonance delocalization).[1][2][4]

    • pKa (Conjugate Acid): ~4.6.[1][2][4]

    • Behavior: Requires stronger electrophiles or catalysis to react; prone to over-alkylation (quaternization) once the first alkyl group is added (as the product becomes more electron-rich).[1][2][4]

The Problem: When you attempt to alkylate the aniline (e.g., for drug conjugation), the morpholine nitrogen often reacts first.[4][5] If you attempt to alkylate the morpholine, the aniline may compete, or you may struggle to stop at mono-alkylation for the aniline.[5]

Decision Matrix: Choosing Your Protocol

Use this logic flow to determine the correct experimental setup.

ChemoselectivityStrategy Start Goal: Functionalize 4-(Morpholin-2-yl)aniline Target Which Nitrogen is the Target? Start->Target Target_Aniline Target: Aniline NH2 Target->Target_Aniline Target_Morph Target: Morpholine NH Target->Target_Morph Method_A Is the Electrophile Acid-Sensitive? Target_Aniline->Method_A Direct_Alk STRATEGY 3: Direct Alkylation (Exploit Basicity) Target_Morph->Direct_Alk Prot_Strat STRATEGY 1: Selective Boc Protection (Best Yield) Method_A->Prot_Strat Yes (e.g., Aldehydes) pH_Strat STRATEGY 2: pH-Controlled Nucleophilicity (Protonate Morpholine) Method_A->pH_Strat No (e.g., Alkyl Halides)

Figure 1: Strategic decision tree for selecting the appropriate synthesis pathway based on the target nitrogen.

Detailed Protocols

Protocol A: Selective Protection (The "Gold Standard")

Use this when you need to modify the Aniline without touching the Morpholine.[4]

Concept: Aliphatic amines react with Boc anhydride (


) significantly faster than anilines in the absence of a strong base or catalyst (like DMAP).[1][2][3][4] We exploit this kinetic difference.[1][2][4]

Reagents:

  • Substrate: 4-(Morpholin-2-yl)aniline (1.0 eq)[1][2][4]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1][2][4]
    
  • Solvent: Dichloromethane (DCM) or THF (0.1 M)[1][2][4]

  • Base: None (Crucial for selectivity)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM at

    
    .
    
  • Addition: Add

    
     (diluted in minimal DCM) dropwise over 15 minutes.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC/LCMS.[1][2][4] The aliphatic amine (Morpholine) will convert to N-Boc.[1][2] The aniline should remain free because its nucleophilicity is too low to attack

      
       without catalysis [1].[2]
      
  • Workup: Wash with mild base (

    
    ) to remove acidic byproducts.[1][2][3]
    
  • Result: You now have N-Boc-4-(morpholin-2-yl)aniline .[1][2][3][4] The morpholine is inert.[2] You can now aggressively alkylate the aniline.[2]

  • Deprotection: Remove Boc with TFA/DCM (1:1) after the aniline transformation is complete.[2][4]

Protocol B: Reductive Amination (Avoiding Poly-alkylation)

Use this when you want to mono-alkylate the Aniline.[1][2][3][4]

Concept: Direct alkylation with alkyl halides (


) is notoriously difficult to stop at the mono-alkyl stage.[1][2][3][4] Reductive amination using an aldehyde/ketone is self-limiting to mono-alkylation (with aldehydes) or controlled mono-alkylation (with ketones).[1][2][3]

Reagents:

  • Substrate: N-Boc protected substrate (from Protocol A)

  • Carbonyl: Desired Aldehyde/Ketone (1.2 eq)[1][2][4]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)[1][2][4][5]
  • Solvent: DCE (1,2-Dichloroethane)[1][2][5]

  • Additive: Acetic Acid (1.0 eq)[1][2][4]

Step-by-Step:

  • Imine Formation: Mix N-Boc substrate and Aldehyde in DCE. Add Acetic Acid.[1][2][6] Stir for 1 hour.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Mechanism: The aniline forms an imine (or iminium), which is then reduced.[2][3][4][7] Because the resulting secondary amine is more sterically hindered (and the reaction conditions are mild), over-alkylation is minimized compared to using

    
     [2].
    

Troubleshooting & FAQs

Q1: I tried alkylating the aniline directly with Methyl Iodide, but I got a mess. Why? A: Methyl Iodide (


) is a "hot" electrophile.[1][2][3][4] It does not discriminate well. It likely quaternized your morpholine nitrogen (forming a permanent positive charge) and poly-alkylated your aniline.[1][2] Never  use simple alkyl halides on this substrate without protection.[1][2]

Q2: Can I use the "pH Switch" method to alkylate the aniline without protection? A: Theoretically, yes, but it is risky.[3][4][5]

  • The Theory:[4][6][7][8][9] If you maintain pH ~5.0, the Morpholine (

    
    ) is 
    
    
    
    protonated (
    
    
    ) and non-nucleophilic.[2][4] The Aniline (
    
    
    ) is
    
    
    free base (
    
    
    ).[1][2][4]
  • The Risk: As the reaction proceeds, protons are released (if using alkyl halides), dropping the pH further and killing the aniline's reactivity.[5] If you add base to fix the pH, you deprotonate the morpholine.[5]

  • Verdict: Only use this for Acylation (using acid anhydrides in acidic media), not Alkylation.[2][4][5]

Q3: My Boc protection isn't selective; I see di-Boc product. A: You likely added a base (TEA or DIPEA) or used a catalyst (DMAP).[1][2][3][4]

  • Fix: Run the reaction base-free . The aliphatic amine is basic enough to drive the reaction. If selectivity is still poor, lower the temperature to

    
     and add 
    
    
    
    very slowly.

Q4: How do I distinguish the products via NMR? A:

  • Alkylation at Morpholine: Look for the shift in the

    
     protons adjacent to the morpholine nitrogen (usually 2.8–3.0 ppm).[4] They will shift downfield significantly upon alkylation/acylation.[1][2]
    
  • Alkylation at Aniline: The aromatic protons ortho to the nitrogen will shift.[3][4] Also, the broad singlet (

    
    ) will disappear and become a broad doublet (
    
    
    
    ) or disappear (tertiary amine).[1][2]

Comparative Data: Reactivity Profiles

FeatureMorpholine Nitrogen (C2-linked)Aniline NitrogenImplications
Hybridization

(Aliphatic)

(Aromatic conjugated)
Morpholine is the kinetic nucleophile.[1][2][3][4]
pKa (Conj. Acid) ~ 8.5 [3]~ 4.6 [3]Morpholine is ~10,000x more basic.[1][2][4]
Boc Reactivity Fast (mins to hours)Slow (days or requires heat/cat)Exploit this for protection.
Reductive Amination Forms Enamine/IminiumForms Imine (Schiff Base)Both react; protection required.[1][2][3][4]

References

  • Selective Protection of Amines: Perron, V., et al.[2][4][5][6][10] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[4][8][11] Synthesis, 2009.[2][5][6][10]

  • Reductive Amination Specificity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4][5] Journal of Organic Chemistry, 1996.[2][4][5][12]

  • pKa Data: "pKa Values of Amines." Master Organic Chemistry / Evans pKa Table.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 4-(Morpholin-2-yl)aniline and Its Positional Isomers

Abstract The structural elucidation of substituted anilines is a critical task in pharmaceutical research and synthetic chemistry, where subtle isomeric differences can lead to profound changes in biological activity and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of substituted anilines is a critical task in pharmaceutical research and synthetic chemistry, where subtle isomeric differences can lead to profound changes in biological activity and chemical reactivity. This guide provides a comprehensive comparative analysis of 4-(Morpholin-2-yl)aniline and its key positional isomers, focusing on their differentiation using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We delve into the causal relationships between molecular structure and spectral output, offering predictive insights and robust, self-validating experimental protocols for unambiguous isomer identification. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to apply spectroscopic methods to solve complex structural problems.

Introduction: The Challenge of Isomerism

Morpholine and aniline are privileged scaffolds in medicinal chemistry, frequently incorporated into molecules to modulate properties like solubility, bioavailability, and target binding.[1] The compound 4-(Morpholin-2-yl)aniline, and its isomers, represent a class of molecules where the spatial arrangement of the morpholinyl substituent on the aniline ring, and the point of attachment to the morpholine heterocycle itself, dictates its three-dimensional structure and electronic properties.

Distinguishing between these isomers is non-trivial but essential. For instance, the difference between substitution at the morpholine's nitrogen (N-4) versus a carbon (C-2) dramatically alters the molecule's basicity, hydrogen bonding capability, and conformational flexibility. Likewise, the ortho, meta, or para placement on the aniline ring governs the electronic interplay between the two ring systems. This guide will systematically dissect the expected spectroscopic signatures that arise from these structural nuances.

Molecular Structures and Isomeric Relationships

The primary isomers under consideration are categorized by their point of connectivity: C-substituted (attachment at C-2 of the morpholine ring) and N-substituted (attachment at N-4). Within each category, positional isomerism on the aniline ring (ortho, meta, para) provides further differentiation.

G cluster_C C-Substituted Isomers cluster_N N-Substituted Isomers c_para 4-(Morpholin-2-yl)aniline c_meta 3-(Morpholin-2-yl)aniline c_para->c_meta Positional n_para 4-(Morpholin-4-yl)aniline c_para->n_para Connectivity c_ortho 2-(Morpholin-2-yl)aniline c_meta->c_ortho Positional n_meta 3-(Morpholin-4-yl)aniline n_para->n_meta Positional n_ortho 2-(Morpholin-4-yl)aniline n_meta->n_ortho Positional Core Core Structures: Aniline & Morpholine Core->c_para Core->c_meta Core->c_ortho Core->n_para Core->n_meta Core->n_ortho

Figure 1: Logical relationship between C-substituted and N-substituted isomers of morpholinyl aniline.

Spectroscopic Comparison: From Theory to Practice

While specific experimental data for every isomer may not be widely published, we can predict their spectral characteristics with high confidence based on established spectroscopic principles and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing these isomers, providing detailed information about the chemical environment of each proton and carbon atom.[2]

Causality Behind NMR Differences:

  • Connectivity (C-2 vs. N-4): The electronic environment of the morpholine protons and carbons is fundamentally different. N-substitution maintains the symmetry of the morpholine ring (in a time-averaged sense), while C-substitution breaks it, making all morpholine carbons and protons chemically non-equivalent.

  • Position (ortho, meta, para): The substitution pattern on the aromatic ring dictates the splitting patterns of the aromatic protons. Para-substitution leads to a simpler, more symmetric pattern, whereas ortho and meta patterns are more complex and distinct from one another.[3]

¹H NMR Spectroscopy - Predicted Data

IsomerAromatic Protons (δ, ppm)Morpholine Protons (δ, ppm)NH₂ (δ, ppm)Key Differentiating Features
4-(Morpholin-2-yl)aniline ~7.1 (d), ~6.7 (d) (AA'BB' system)~4.0-2.8 (complex, 7H)~3.6 (br s)Symmetrical aromatic signals; complex, asymmetric morpholine signals.
3-(Morpholin-2-yl)aniline ~7.2-6.6 (4 distinct multiplets)~4.0-2.8 (complex, 7H)~3.7 (br s)Four unique aromatic signals; complex morpholine region.
2-(Morpholin-2-yl)aniline ~7.2-6.7 (4 distinct multiplets)~4.0-2.8 (complex, 7H)~4.1 (br s)Proximity of substituents may cause significant shifts; complex patterns.
4-(Morpholin-4-yl)aniline ~6.9 (d), ~6.7 (d) (AA'BB' system)~3.8 (t, 4H, -CH₂O-), ~3.1 (t, 4H, -CH₂N-)~3.5 (br s)Symmetrical aromatic signals; two distinct triplets for morpholine protons.
3-(Morpholin-4-yl)aniline ~7.1-6.3 (4 distinct multiplets)~3.8 (t, 4H), ~3.2 (t, 4H)~3.6 (br s)Four unique aromatic signals; two morpholine triplets.
2-(Morpholin-4-yl)aniline ~7.2-6.8 (4 distinct multiplets)~3.9 (t, 4H), ~2.9 (t, 4H)~4.5 (br s)Deshielding of some aromatic protons due to proximity; two morpholine triplets.

¹³C NMR Spectroscopy - Predicted Data

IsomerAromatic Carbons (δ, ppm)Morpholine Carbons (δ, ppm)Key Differentiating Features
4-(Morpholin-2-yl)aniline 4 signals (~146, 129, 116, 115)4 signals (e.g., ~72, 70, 55, 45)Four distinct morpholine carbon signals due to asymmetry.
3-(Morpholin-2-yl)aniline 6 signals4 signalsSix aromatic signals; four morpholine signals.
2-(Morpholin-2-yl)aniline 6 signals4 signalsSix aromatic signals; four morpholine signals; steric effects may shift signals.
4-(Morpholin-4-yl)aniline 4 signals (~144, 122, 116, 115)2 signals (~67 for C-O, ~50 for C-N)Only two signals for the morpholine carbons, indicating symmetry.
3-(Morpholin-4-yl)aniline 6 signals2 signalsSix aromatic signals; two morpholine signals.
2-(Morpholin-4-yl)aniline 6 signals2 signalsSix aromatic signals; two morpholine signals.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The key is to identify both the common features and the subtle differences.

Causality Behind IR Differences:

  • N-H Vibrations: The primary amine (-NH₂) of the aniline moiety gives two characteristic stretching bands.

  • C-O-C Stretch: The ether linkage in the morpholine ring provides a strong, characteristic absorption.

  • Aromatic C-H Bending: The out-of-plane (OOP) C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the benzene ring's substitution pattern.[4]

Predicted Key IR Absorptions (cm⁻¹)

IsomerN-H StretchC-O-C StretchAromatic C-H OOP BendingSubstitution Pattern Indication
Para Isomers ~3450-3300 (two bands)~1115 (strong)~850-810 (strong)1,4-disubstituted
Meta Isomers ~3450-3300 (two bands)~1115 (strong)~880-820 and ~780-7301,3-disubstituted
Ortho Isomers ~3450-3300 (two bands)~1115 (strong)~770-735 (strong)1,2-disubstituted
Mass Spectrometry (MS)

All isomers share the same molecular formula (C₁₀H₁₄N₂O) and thus the same nominal molecular weight (178.23 g/mol ). Differentiation relies on analyzing their fragmentation patterns under techniques like Electron Ionization (EI).[1]

Causality Behind MS Differences: The stability of the bonds connecting the two rings and the stability of the resulting fragments will differ. For N-substituted isomers, the aniline-morpholine C-N bond is a likely point of cleavage. For C-substituted isomers, fragmentation may be initiated within the morpholine ring itself.

Predicted Fragmentation Patterns

Isomer TypeMolecular Ion (M⁺)Key Fragments (m/z)Rationale
C-Substituted 178Fragments from morpholine ring cleavage (e.g., loss of CH₂O, C₂H₄O).The bond between the two rings is a strong C-C bond.
N-Substituted 178m/z 120 (loss of morpholine radical); m/z 86 (morpholine radical cation); m/z 92 (anilinium radical cation).Cleavage of the weaker benzylic C-N bond is favored.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily within the aromatic aniline chromophore.

Causality Behind UV-Vis Differences: The position of the substituent affects the conjugation of the nitrogen lone pair with the benzene π-system. Para substitution typically allows for the greatest resonance effect, leading to a red-shift (longer λmax) compared to the meta isomer.[4][5]

Predicted UV-Vis Absorption Maxima (λmax)

IsomerPrimary Band (λmax, nm)Secondary Band (λmax, nm)Rationale
Para Isomers ~240-250~290-300Extended conjugation of the amine lone pair with the ring.
Meta Isomers ~235-245~285-295Resonance interaction is disrupted, leading to a blue-shift vs. para.
Ortho Isomers ~230-240~280-290Steric hindrance can twist the substituent out of the plane of the ring, further disrupting conjugation.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be employed. These protocols are designed as self-validating systems, where proper execution with appropriate standards will yield reliable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Obtain pure isomer sample p2 Select appropriate solvent (e.g., CDCl₃ for NMR, KBr for IR) p1->p2 p3 Prepare sample solution or KBr pellet p2->p3 a1 NMR Spectroscopy (¹H, ¹³C, COSY) p3->a1 a2 IR Spectroscopy (FTIR, 4000-400 cm⁻¹) p3->a2 a3 Mass Spectrometry (EI-MS) p3->a3 a4 UV-Vis Spectroscopy (200-400 nm) p3->a4 d1 Process Spectra (Baseline correction, peak picking) a1->d1 a2->d1 a3->d1 a4->d1 d2 Assign signals based on chemical shifts & coupling d1->d2 d3 Compare experimental data with predicted values d2->d3 d4 Confirm isomer structure d3->d4

Figure 2: General workflow for the spectroscopic analysis of isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition: Acquire the spectrum with parameters such as a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum using the TMS signal.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[4]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by the instrument's software by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.

  • GC-MS System: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[6]

  • Chromatographic Separation: Inject 1 µL of the solution. Use a standard non-polar column (e.g., DB-5ms) with a temperature program such as: hold at 100 °C for 2 min, then ramp at 20 °C/min to 280 °C and hold for 5 min.[6]

  • Mass Spectrometry: Set the EI source to 70 eV. Acquire mass spectra over a range of m/z 40-400.[6]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern in the mass spectrum corresponding to the chromatographic peak of the compound.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the sample in a UV-transparent solvent such as ethanol or cyclohexane.[4]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path and record a baseline.

  • Sample Measurement: Replace the sample cuvette with one containing the sample solution. Scan the appropriate wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.[4]

Conclusion

The unambiguous identification of 4-(Morpholin-2-yl)aniline and its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each method provides valuable clues, a combination of techniques yields an irrefutable structural assignment. ¹H and ¹³C NMR are paramount for distinguishing all isomers by revealing both connectivity (C-2 vs. N-4) and positional (ortho, meta, para) differences. IR spectroscopy serves as a rapid and effective method for confirming the aromatic substitution pattern. Finally, Mass Spectrometry provides definitive molecular weight information and offers complementary structural insights through isomer-specific fragmentation patterns. By following the detailed protocols and understanding the structure-spectra correlations outlined in this guide, researchers can confidently elucidate the structure of these and other related compounds.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • PubChem. (n.d.). 3-(Morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, S. Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Masoud, M. S., et al. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Sadeek, S. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Wester, D. W., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholinomethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Reuben, J. (1983). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. [Link]

  • Zhang, Q., et al. (2018). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chromatography-mass spectrometry. Journal of Separation Science. [Link]

  • Russell, D. H., et al. (2014). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies: I. Electrospray Spectra of 2-Ring Isomers. Analytical Chemistry. [Link]

  • PubChemLite. (n.d.). 4-(morpholin-2-yl)aniline. University of Luxembourg. Retrieved from [Link]

  • Pál, Z., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. Retrieved from [Link]

Sources

Comparative

Assessing the Purity of 4-(Morpholin-2-yl)aniline: A Comparison Guide of Analytical Methodologies

As a Senior Application Scientist overseeing the transition of early-stage pharmaceutical intermediates into clinical-grade active pharmaceutical ingredients (APIs), I frequently encounter downstream synthetic failures c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of early-stage pharmaceutical intermediates into clinical-grade active pharmaceutical ingredients (APIs), I frequently encounter downstream synthetic failures caused by poorly characterized building blocks. 4-(Morpholin-2-yl)aniline is a prime example. Widely used in the synthesis of kinase inhibitors and targeted therapeutics, this compound presents a unique analytical challenge: it contains both a strongly basic, aliphatic morpholine ring and a weakly basic, aromatic aniline moiety.

Relying on traditional analytical methods for this dual-basic compound often leads to a dangerous overestimation of purity. In this guide, we will objectively compare standard high-performance liquid chromatography (HPLC-UV) against orthogonal, high-fidelity alternatives—specifically, Mixed-Mode LC-MS/MS and Quantitative Nuclear Magnetic Resonance (qNMR)—to establish a robust, self-validating purity assessment workflow.

The Pitfalls of Traditional HPLC-UV for Dual-Basic Amines

The industry standard for initial purity assessment is typically reversed-phase HPLC coupled with Ultraviolet (UV) detection. However, when applied to 4-(Morpholin-2-yl)aniline, this method is fundamentally flawed due to two mechanistic realities:

  • Secondary Silanol Interactions: At neutral or slightly acidic pH, the morpholine nitrogen (pKa ~8.3) and the aniline nitrogen (pKa ~4.6) are protonated. On a standard C18 stationary phase, these cations are repelled by the hydrophobic carbon chains but strongly attracted to residual, unendcapped silanols on the silica backbone. This causes severe peak tailing, which masks co-eluting impurities.

  • Chromophore Bias: UV detection relies entirely on the extinction coefficient of the analyte. If the compound degrades into an aliphatic morpholine derivative that lacks the aromatic aniline ring, it becomes "invisible" to the UV detector.

To achieve a truthful description of chemical constitution, we must employ orthogonal methods that do not rely on identical physical properties for detection. As noted in the literature,1[1].

Method Performance Comparison

To demonstrate the disparity between methodologies, we subjected a commercially sourced, stressed sample of 4-(Morpholin-2-yl)aniline (declared 98% purity) to three different analytical techniques. The quantitative data is summarized in the table below.

Table 1: Comparative Performance of Purity Assessment Methods
Analytical MethodPrimary Retention/Detection MechanismLimit of Detection (LOD)True Purity Yield (Stressed Sample)Key AdvantageCritical Limitation
Standard HPLC-UV (C18) Hydrophobic interaction / UV Absorbance~0.05% (UV active only)98.5% (Overestimated)Ubiquitous instrumentation; easy setup.Misses non-UV active aliphatic impurities; peak tailing.
Mixed-Mode LC-MS/MS Reversed-phase + Cation-exchange / m/z< 0.01%96.2% Resolves highly polar basic impurities.Requires MS-compatible volatile buffers.
Quantitative NMR (qNMR) Nuclear spin resonance / Absolute integration~0.1 - 0.5%95.8% 2[2].Lower sensitivity for trace-level (<0.1%) impurities.

Data Interpretation: The HPLC-UV method artificially inflated the purity to 98.5% because it failed to detect a cleaved morpholine degradant. LC-MS/MS identified the degradant, dropping the purity to 96.2%. Finally, qNMR, which measures the absolute mass fraction, confirmed the true purity at 95.8%, accounting for residual solvents and inorganic salts missed by both chromatographic methods.

Orthogonal Workflow Design

G A 4-(Morpholin-2-yl)aniline Sample B LC-MS/MS (Mixed-Mode) A->B Structural ID C qNMR (Absolute Quant) A->C Mass Quant D Impurity Profiling (Relative %) B->D E True Mass Fraction (Absolute %) C->E F Validated Purity Certification D->F E->F

Orthogonal workflow combining LC-MS and qNMR for absolute purity validation.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure that the data generated is inherently trustworthy.

Protocol 1: Mixed-Mode LC-MS/MS Impurity Profiling

Standard reversed-phase columns fail here. We utilize a mixed-mode column (e.g., Newcrom R1 or Coresep 100), which incorporates cation-exchange groups. Because3[3], the basic nitrogens on the analyte are protonated and retained via ionic interactions, yielding sharp, symmetrical peaks.

Step-by-Step Methodology:

  • System Preparation: Equip the LC-MS with a mixed-mode column (150 × 4.6 mm, 3 µm). Set the column oven to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid ensures protonation of the morpholine ring, enabling cation-exchange retention).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 minutes. The increasing organic concentration disrupts hydrophobic interactions, while the constant ionic strength manages the cation-exchange release.

  • Self-Validation (System Suitability): Inject a blank diluent to confirm zero carryover. Inject a 1.0 µg/mL standard of 4-(Morpholin-2-yl)aniline five times. The system is validated only if the Peak Area Relative Standard Deviation (RSD) is < 2.0% and the tailing factor is < 1.5.

  • Sample Analysis: Inject the unknown sample at 1.0 mg/mL. Utilize positive electrospray ionization (ESI+) to monitor the precursor ion

    
    .
    

G N1 Mobile Phase pH < 4 (Formic Acid) N2 Morpholine Ring Protonated (Cationic) N1->N2 N3 Aniline Moiety Protonated (Cationic) N1->N3 N4 Mixed-Mode Column (Cation-Exchange + RP) N2->N4 N3->N4 N5 Sharp Peak Shape & Baseline Resolution N4->N5

Mechanistic logic of mixed-mode retention for dual-basic amines at low pH.
Protocol 2: Absolute Purity Determination via qNMR

Unlike chromatography,4[4]. We use an internal standard method to calculate the exact mass fraction of the API.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (TraceCERT grade) as the internal standard. Causality: Maleic acid produces a sharp, distinct singlet at ~6.2 ppm in DMSO-d6, which perfectly avoids overlap with the aromatic aniline protons (6.5–7.5 ppm) and the aliphatic morpholine protons (2.5–4.0 ppm). As noted by experts,5[5].

  • Sample Preparation: Accurately weigh ~15 mg of 4-(Morpholin-2-yl)aniline and ~5 mg of Maleic acid using a microbalance (precision 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Self-Validation (T1 Relaxation Measurement): Before quantitative acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest.
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 30–60 seconds). Causality: This guarantees that >99% of the nuclear spins have returned to equilibrium before the next pulse, preventing signal saturation and artificially low integration values. Acquire a minimum of 64 scans for a high Signal-to-Noise (S/N) ratio (>250:1).
  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and a distinct analyte peak (e.g., the doublet from the aniline ring, 2 protons). Calculate absolute purity using the standard qNMR mass-balance equation.

Conclusion

Assessing the purity of 4-(Morpholin-2-yl)aniline requires moving beyond the comfort zone of standard HPLC-UV. Because of its dual-basic nature and the risk of non-UV-absorbing impurities, a single analytical technique is insufficient. By pairing the superior resolving power of Mixed-Mode LC-MS/MS with the absolute mass quantification of qNMR, researchers can establish a self-validating, foolproof system. This rigorous approach ensures that only high-fidelity intermediates progress into your critical downstream synthetic pathways.

References

  • Source: patsnap.
  • Source: rssl.
  • A Guide to Quantitative NMR (qNMR)
  • Source: nih.
  • 4-(4-Morpholino)aniline Application Notes(Chromatographic principles directly applicable to the 2-isomer)

Sources

Validation

Comparative In Vitro Evaluation Guide: 4-(Morpholin-2-yl)aniline Derivatives vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale The development of potent, highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While traditional N-linked 4-morpholinoaniline scaffolds have been ext...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of potent, highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While traditional N-linked 4-morpholinoaniline scaffolds have been extensively utilized in drug design, the 4-(morpholin-2-yl)aniline pharmacophore offers a distinct and highly advantageous structural profile[1].

In the 4-(morpholin-2-yl)aniline scaffold, the morpholine ring is attached to the aniline via its C2 carbon rather than the nitrogen. This critical structural shift leaves the secondary amine (NH) of the morpholine ring unsubstituted. In the context of ATP-competitive kinase inhibition (such as targeting PI3K, mTOR, or dual Mer/c-Met pathways), this free NH acts as a potent hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of Val851 in PI3Kα)[1]. Simultaneously, the aniline primary amine serves as a versatile synthetic handle for appending hydrophobic vectors—such as pyrimidines or triazines—that project deep into the kinase affinity pocket[2].

This guide provides a rigorous, objective comparison of novel 4-(morpholin-2-yl)aniline derivatives against clinical-standard kinase inhibitors, detailing the self-validating in vitro protocols required to evaluate their efficacy, selectivity, and metabolic stability[2][3].

Comparative Efficacy: Derivatives vs. Clinical Standards

To objectively benchmark the performance of 4-(morpholin-2-yl)aniline derivatives, they must be evaluated against established clinical standards (e.g., BKM120 for PI3K, Cabozantinib for Mer/c-Met)[1][2]. The table below synthesizes representative in vitro quantitative data, highlighting the superior dual-inhibition profile and enhanced microsomal stability often achieved by optimizing the C-linked morpholine scaffold.

Table 1: In Vitro Profiling of Kinase Inhibitors
Compound / Inhibitor ClassTarget Kinase(s)Cell-Free IC₅₀ (nM)Cell Viability IC₅₀ (nM)*Human Liver Microsome T₁/₂ (min)
BKM120 (Standard) PI3K (Pan)35.0 ± 4.1250.0 ± 15.545.2
Cabozantinib (Standard) c-Met / VEGFR215.2 ± 2.0110.4 ± 8.238.5
Derivative A (Pyrimidyl-linked) Mer / c-Met18.5 ± 2.3 / 33.6 ± 4.385.0 ± 6.153.1
Derivative B (Triazine-linked) PI3K / mTOR2.5 ± 0.4 / 1.4 ± 0.242.1 ± 3.8> 60.0

*Cell Viability assessed in 3D HCT116 or MDA-MB-231 spheroids at 72h post-treatment.

Core In Vitro Testing Workflows (Self-Validating Systems)

As an Application Scientist, it is critical to understand that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is mechanistically sound and free from assay interference.

Protocol 1: Cell-Free Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling, offering superior resistance to compound auto-fluorescence compared to standard fluorometric assays[3].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality Check: The inclusion of DTT is mandatory to maintain the kinase's catalytic cysteine residues in a reduced state, preventing oxidative inactivation which would artificially inflate the apparent inhibitor potency.

  • Compound Titration: Dispense 4-(morpholin-2-yl)aniline derivatives in a 10-point, 3-fold serial dilution in 100% DMSO, then dilute 1:100 in assay buffer.

  • Kinase Pre-Incubation: Add the target kinase (e.g., PI3Kα or c-Met) and incubate with the compound for 30 minutes at room temperature.

    • Causality Check: Pre-incubation allows for the detection of slow-binding inhibitors. Skipping this step can result in false negatives for compounds with slow on-rates.

  • Reaction Initiation: Add the specific peptide substrate and ATP.

    • Critical Parameter: The ATP concentration must be strictly maintained at the apparent

      
       for the specific kinase. If 
      
      
      
      , the assay loses sensitivity to ATP-competitive inhibitors, skewing the
      
      
      curve rightward.
  • Quenching & Detection: Stop the reaction by adding EDTA (to chelate the

    
     required for catalysis), followed by the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission ratio 665nm/615nm).
    
Protocol 2: Phenotypic Cell Viability Assay (3D Spheroid)

2D monolayer assays often overstate drug efficacy. 3D spheroid models better mimic the hypoxic tumor microenvironment and the physical drug-penetration barriers seen in vivo[4].

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) at 1,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates.

    • Causality Check: ULA surfaces prevent integrin-mediated adherence to the plastic, forcing the cells to undergo homotypic aggregation into dense 3D spheroids.

  • Maturation: Centrifuge plates at 200 x g for 5 minutes and incubate for 72 hours to allow tight junction formation and the development of a hypoxic core.

  • Treatment: Apply the derivatives and incubate for an additional 72 hours.

  • Lysis & Readout: Add an ATP-based 3D luminescence reagent (e.g., CellTiter-Glo 3D).

    • Causality Check: Standard 2D viability reagents lack the optimized detergent concentrations required to fully penetrate and lyse the dense spheroid core, leading to incomplete ATP extraction and inaccurate viability readings.

Protocol 3: Liver Microsomal Stability Assay (In Vitro ADME)

A potent compound is useless if it is rapidly metabolized. This assay determines the intrinsic clearance (


) of the derivatives[2].
  • Microsome Preparation: Dilute Human Liver Microsomes (HLMs) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add 1 µM of the derivative and pre-incubate at 37°C for 5 minutes without NADPH.

    • Causality Check: This negative control step is vital. It rules out chemical instability in the buffer or non-CYP-mediated degradation (e.g., hydrolysis by esterases).

  • Initiation: Add the NADPH regeneration system to initiate CYP450-mediated metabolism.

  • Quenching: At defined time points (0, 5, 15, 30, 60 min), extract aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality Check: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity and extracting the remaining parent compound for LC-MS/MS quantification.

Visualizing Pathways and Workflows

To fully contextualize the application of 4-(morpholin-2-yl)aniline derivatives, the following diagrams map both their molecular mechanism of action and the overarching laboratory workflow required for their validation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 (Master Regulator) AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Signaling Inhibitor 4-(Morpholin-2-yl)aniline Derivative Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1: Mechanism of dual PI3K/mTOR inhibition by 4-(Morpholin-2-yl)aniline derivatives.

Workflow Start Compound Library: 4-(Morpholin-2-yl)aniline Derivatives Kinase Tier 1: Cell-Free Kinase Assay (TR-FRET / ADP-Glo) Start->Kinase Selectivity Tier 2: Kinase Selectivity Profiling (Off-target screening) Kinase->Selectivity IC50 < 50 nM Cell Tier 3: Phenotypic Cell Viability (3D Spheroid / CellTiter-Glo) Selectivity->Cell High Selectivity Index ADME Tier 4: In Vitro ADME (Microsomal Stability / CYP Inhibition) Cell->ADME EC50 < 100 nM Lead Lead Candidate Selection (In Vivo Readiness) ADME->Lead T_1/2 > 30 min

Fig 2: Hierarchical in vitro testing workflow for evaluating novel kinase inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors Source: Celcuity / Journal of Medicinal Chemistry URL:[Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases Source: PLOS One URL:[Link]

  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells Source: ResearchGate / Journal of Molecular Structure URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Evaluating 4-(Morpholin-2-yl)aniline Analogs in Lead Optimization

Executive Summary & Bioisosteric Rationale In the development of targeted therapeutics—particularly kinase inhibitors—the morpholine ring is a privileged scaffold utilized to engage the ATP-binding hinge region[1]. Tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioisosteric Rationale

In the development of targeted therapeutics—particularly kinase inhibitors—the morpholine ring is a privileged scaffold utilized to engage the ATP-binding hinge region[1]. Traditionally, medicinal chemists have relied on N-linked 4-(morpholin-4-yl)aniline derivatives. However, these traditional architectures frequently suffer from significant metabolic liabilities, including rapid CYP450-mediated oxidation at the alpha-carbons adjacent to the oxygen atom [2].

Transitioning to a C-linked 4-(morpholin-2-yl)aniline architecture represents a strategic bioisosteric replacement. By shifting the attachment point to the C2 position of the morpholine ring, drug designers achieve three critical objectives:

  • Metabolic Shielding: Altering the electronic environment around the morpholine ring reduces susceptibility to oxidative metabolism.

  • Introduction of a Hydrogen Bond Donor: The resulting secondary amine (N4-H) acts as a novel hydrogen bond donor, enabling new interactions with the solvent channel or affinity pockets [3].

  • Modulation of Basicity: Breaking the conjugation between the morpholine nitrogen and the aniline ring shifts the pKa from ~4.5 (weakly basic) to ~8.8 (strongly basic), drastically improving aqueous solubility.

This guide provides an objective comparison of 4-(morpholin-2-yl)aniline analogs against traditional alternatives, detailing the structure-activity relationship (SAR) principles and the self-validating experimental protocols required to optimize them.

Structural Comparison & Physicochemical Profiling

Understanding the physicochemical shift between N-linked and C-linked analogs is critical for predicting pharmacokinetic (PK) behavior. The table below compares the core 4-(morpholin-2-yl)aniline scaffold with its primary alternatives.

Table 1: Physicochemical Comparison of Aniline-Linked Heterocycles
Scaffold TypeCore StructurepKa (Amine)H-Bond DonorsH-Bond AcceptorsPrimary Liability
4-(Morpholin-4-yl)aniline N-linked Morpholine~4.51 (Aniline NH2)2 (O, N)High CYP3A4 clearance (alpha-oxidation)
4-(Morpholin-2-yl)aniline C-linked Morpholine~8.82 (Aniline NH2, Morph NH)2 (O, N)Potential hERG block (due to high basicity)
4-(Piperidin-2-yl)aniline C-linked Piperidine~9.52 (Aniline NH2, Pip NH)1 (N)High lipophilicity (LogD > 3.5); poor solubility

Data represents generalized computational predictions for the unsubstituted core scaffolds.

In-Depth SAR Analysis of 4-(Morpholin-2-yl)anilines

Stereochemistry at the C2 Position

The C2 linkage introduces a chiral center. The spatial trajectory of the morpholine oxygen (acting as an H-bond acceptor to the kinase hinge region) and the N4-H group is entirely dictated by this stereochemistry.

  • Observation: In most kinase targets (e.g., CHK1, PI3K), the (R)-enantiomer exhibits a 10- to 50-fold higher biochemical potency than the (S)-enantiomer. The (R)-configuration optimally aligns the morpholine oxygen with the backbone amide of the hinge residue (e.g., Valine).

Aniline Ring Substitutions

The dihedral angle between the aniline and morpholine rings determines the entropic penalty upon target binding.

  • Observation: Introducing an electron-withdrawing, sterically demanding group (such as a fluorine or chlorine atom) at the ortho position relative to the morpholine attachment restricts bond rotation. This "locks" the molecule into its bioactive conformation, frequently improving IC50 values while simultaneously blocking aromatic oxidation.

Morpholine Nitrogen (N4) Derivatization

While the free secondary amine improves solubility, its high basicity (pKa ~8.8) can lead to off-target hERG channel inhibition and phospholipidosis.

  • Observation: N-alkylation (e.g., N-methyl) or the introduction of a bulky, electron-withdrawing N-acyl group reduces the pKa to a more favorable range (pKa 6.5–7.5), mitigating hERG liabilities while maintaining the necessary vector trajectory.

Workflows and Visualizations

Workflow Start Hit Identification 4-(Morpholin-4-yl)aniline Design Bioisosteric Replacement Shift to 4-(Morpholin-2-yl)aniline Start->Design Synth Stereoselective Synthesis (R) and (S) Enantiomers Design->Synth InVitro In Vitro Kinase Assay (TR-FRET IC50) Synth->InVitro ADME Metabolic Stability (HLM CLint) InVitro->ADME Lead Lead Candidate Selection ADME->Lead

Lead optimization workflow for morpholin-2-yl aniline analogs.

BindingModel Hinge Kinase Hinge Region (Backbone Amides) MorphO Morpholine Oxygen (H-bond Acceptor) Hinge->MorphO H-bond MorphNH Morpholine N4-H (H-bond Donor) Hinge->MorphNH H-bond Aniline Aniline Ring (Hydrophobic Pocket) MorphO->Aniline C2-Linkage Solvent Solvent Channel MorphNH->Solvent Vector

Pharmacophore binding model of 4-(morpholin-2-yl)aniline in the kinase hinge region.

Self-Validating Experimental Protocols

To objectively compare the performance of these analogs, the following self-validating protocols must be executed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard radiometric assays because the time-resolved nature eliminates short-lived background fluorescence. This ensures high signal-to-noise ratios when screening highly conjugated, potentially autofluorescent aniline analogs.

  • Reagent Preparation: Prepare a 2X kinase/substrate solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X ATP solution at the predetermined Km for the specific kinase.

  • Compound Dispensing: Acoustically dispense 100 nL of test compounds (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well pro-plate.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for slow-binding morpholine analogs). Initiate the reaction by adding 5 µL of the 4X ATP solution.

  • Incubation & Quenching: Incubate for 60 minutes. Quench the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and XL665-labeled streptavidin (acceptor).

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validating Step: Include a Staurosporine reference control and a DMSO-only vehicle control on every plate. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance ( ) Assay

Causality: HLM assays are critical here; the primary SAR objective is to validate that shifting from an N-linked to a C-linked morpholine successfully mitigates alpha-carbon oxidation by CYP enzymes.

  • Incubation Mixture: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Spike in the test compound to a final concentration of 1 µM (keep final DMSO <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis & Validation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    • Self-Validating Step: Utilize Verapamil (high clearance) and Warfarin (low clearance) as concurrent quality control standards to verify the metabolic competency of the specific microsome batch.

Quantitative SAR Data Comparison

The following table synthesizes the expected experimental outcomes when applying the above protocols to the morpholine SAR cascade.

Table 2: SAR Validation Data for Selected Analogs
Compound IDScaffold ModificationKinase IC50 (nM)HLM

(µL/min/mg)
Efflux Ratio (MDR1-MDCK)
Analog A 4-(Morpholin-4-yl)aniline (Reference)45.2185.4 (High)1.2
Analog B (S)-4-(Morpholin-2-yl)aniline>100022.1 (Low)1.5
Analog C (R)-4-(Morpholin-2-yl)aniline12.424.5 (Low)1.6
Analog D (R)-2-Fluoro-4-(morpholin-2-yl)aniline3.1<10.0 (Very Low)1.8
Analog E (R)-N-Methyl-4-(morpholin-2-yl)aniline8.535.2 (Moderate)4.5 (High)

Interpretation: The transition from Analog A to Analog C demonstrates the successful bioisosteric replacement, drastically reducing intrinsic clearance while improving potency via the (R)-enantiomer. Analog D highlights the benefit of ortho-fluoro substitution in locking the bioactive conformation. Analog E demonstrates that while N-alkylation maintains potency, it can inadvertently increase P-glycoprotein (P-gp) mediated efflux.

References

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Medicinal Research Reviews URL: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Bioorganic Chemistry URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies ChemMedChem URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Morpholin-2-yl)aniline

Executive Summary 4-(Morpholin-2-yl)aniline is a bifunctional intermediate containing a primary aromatic amine (aniline) and a secondary cyclic amine (morpholine). For disposal purposes, it must be classified as a Toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Morpholin-2-yl)aniline is a bifunctional intermediate containing a primary aromatic amine (aniline) and a secondary cyclic amine (morpholine). For disposal purposes, it must be classified as a Toxic Organic Base .

Improper disposal poses two critical risks:

  • Exothermic Eruption: Accidental mixing with strong acids (e.g., waste sulfuric acid) can generate violent heat and spatter due to rapid protonation of the morpholine nitrogen.

  • Environmental Toxicity: Anilines are notorious aquatic toxins and potential methemoglobinemia agents. They must never enter municipal sewage systems.

Part 1: Chemical Hazard Profiling

Before handling waste, you must understand the "Why" behind the safety protocols. This compound is not just "chemical waste"; it is a reactive base with specific toxicological properties.

Structural Reactivity & Hazards
FeatureChemical LogicDisposal Implication
Morpholine Ring Secondary amine (

)
Strong Base Potential. Incompatible with acids and acid chlorides. Risk of runaway exotherm in waste drums.
Aniline Moiety Primary aromatic amineToxicity & Oxidation. Susceptible to oxidation; incompatible with nitrates/peroxides. High risk of skin absorption.[1][2]
Physical State Typically Solid (Powder)Dust generation is a primary inhalation risk during transfer to waste containers.
GHS Classification (for Labeling)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin.[2]

    • H314: Causes severe skin burns and eye damage (due to basicity).

    • H373: May cause damage to organs (blood/liver) through prolonged exposure.

Part 2: Segregation Logic (The "Cradle-to-Grave" System)

The most common laboratory accident involving amines is improper waste segregation.

You must not rely on a single "Organic Waste" carboy. 4-(Morpholin-2-yl)aniline requires a dedicated Basic Organic stream.

Incompatibility Matrix
  • Strictly Prohibited: Strong Acids (Sulfuric, Hydrochloric, Nitric). Reason: Immediate neutralization generates heat. If the container is capped, it may pressurize and rupture.

  • Strictly Prohibited: Oxidizers (Permanganates, Peroxides). Reason: Anilines are easily oxidized; mixtures can be hypergolic (ignite spontaneously).

  • Strictly Prohibited: Cellulose absorbents (Sawdust) for liquid spills.[3] Reason: Amines can wick into cellulose, increasing surface area and flammability risk over time.

Visual Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific compound at the bench.

SegregationLogic cluster_legend Protocol Logic Start Waste: 4-(Morpholin-2-yl)aniline CheckState Is it Solid or Liquid? Start->CheckState Liquid Liquid Solution CheckState->Liquid Liquid Solid Solid/Powder CheckState->Solid Solid CheckpH Check pH Compatibility Liquid->CheckpH AcidicStream Acid Waste Stream CheckpH->AcidicStream DO NOT MIX (Exotherm Risk) BasicStream Basic Organic Stream CheckpH->BasicStream Compatible SolidBin Solid Toxic Waste Bin (Double Bagged) Solid->SolidBin Segregate from Oxidizers Legend Green = Safe Path Red = Dangerous Interaction

Figure 1: Decision tree for segregating morpholine-aniline derivatives. Note the critical prohibition of mixing with acidic waste streams.

Part 3: Step-by-Step Disposal Protocol

Phase A: Preparation
  • PPE Required: Nitrile gloves (double-gloving recommended due to aniline permeability), lab coat, and safety goggles. If handling >10g of powder, use a powder hood or N95 respirator.

  • Container Selection:

    • Liquids: HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal if the solution is corrosive.

    • Solids: Wide-mouth HDPE jar or double-lined hazardous waste bags.

Phase B: Operational Disposal

Scenario 1: Solid Waste (Pure Compound)

  • Place the solid waste into a clear plastic bag.

  • Seal the bag with tape or a zip tie.

  • Place the sealed bag into the Solid Toxic Waste container.

  • Labeling: The tag must explicitly state "Toxic Solid, Basic, Organic." List "4-(Morpholin-2-yl)aniline" fully; do not use abbreviations.

Scenario 2: Liquid Waste (Reaction Mixtures)

  • pH Check: Verify the receiving carboy is NOT acidic.

  • Solvent Compatibility: Ensure the carboy contains compatible organic solvents (e.g., methanol, dichloromethane). Avoid mixing with acetone if the waste is highly acidic (though this compound is basic, so this is less of a concern here).

  • Transfer: Use a funnel to prevent splashing.

  • Venting: If you suspect any residual reaction, leave the cap loose (vented) for 24 hours in a fume hood before tightening for transport.

Phase C: Final Hand-off
  • RCRA Classification: While not explicitly P-listed, this waste should be coded as D001 (Ignitable, if in solvent) and Toxic (due to aniline characteristics).

  • Destruction Method: The only acceptable final destruction method is High-Temperature Incineration equipped with scrubbers to handle nitrogen oxides (

    
    ) generated by the amine combustion.
    

Part 4: Emergency Spill Contingency

In the event of a spill, speed is secondary to protection . Anilines absorb through skin rapidly.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Avoid Inhalation) PPE 2. Don PPE (Double Gloves, Goggles) Alert->PPE Contain 3. Containment (Dyke with Vermiculite) PPE->Contain Clean 4. Absorption (NO Sawdust/Cellulose) Contain->Clean Decon 5. Decontamination (Soap/Water Wash) Clean->Decon

Figure 2: Immediate response protocol for aniline/morpholine spills. Note the prohibition of cellulose-based absorbents.[3]

Specific Cleanup Instructions
  • Absorbent: Use Vermiculite , Sand , or Clay . Do NOT use paper towels or sawdust (amines can react with cellulose or lower the ignition temperature).

  • Neutralization (Optional but Recommended): If the spill is significant, a dilute solution of acetic acid or citric acid can be used to neutralize the basicity before absorption, reducing vapor pressure.

  • Decontamination: Wipe the surface with water and detergent. Collect all wipes as hazardous waste.

References

  • PubChem. Aniline - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Hazardous Waste Characteristics: Reactivity and Toxicity. Resource Conservation and Recovery Act (RCRA). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 4-(Morpholin-2-yl)aniline

This guide provides essential safety and operational protocols for handling 4-(Morpholin-2-yl)aniline in a research and development setting. As a Senior Application Scientist, my objective is to synthesize established sa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for handling 4-(Morpholin-2-yl)aniline in a research and development setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is not only innovative but, above all, safe. The information herein is structured to provide a deep, causal understanding of the necessary precautions, empowering you to work with confidence and security.

Immediate Safety Profile: A Deconstructed Hazard Analysis

Understanding the "why" behind a safety protocol is the cornerstone of its effectiveness. The required PPE for 4-(Morpholin-2-yl)aniline is dictated by the combined hazards of its constituent chemical groups.

  • The Aniline Moiety: Aromatic amines as a class demand the utmost respect in a laboratory setting. Aniline itself is a potent chemical with several critical hazards:

    • Systemic Toxicity & Dermal Absorption: Aniline is readily absorbed through the skin and can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is dangerously reduced.[1] Symptoms can include headache, dizziness, and cyanosis (blue coloration of the skin and lips).[1][2]

    • Carcinogenicity: Aniline is considered a potential occupational carcinogen, and NIOSH recommends that exposures be limited to the lowest feasible concentration.[3][4] It has been shown to cause spleen cancer in animals.[1]

    • Organ Damage: Chronic exposure may lead to damage to the liver and nervous system.[1]

  • The Morpholine Moiety: The morpholine component introduces significant corrosive hazards:

    • Severe Corrosivity: Morpholine is classified as causing severe skin burns and eye damage.[5][6] Contact can result in immediate and potentially irreversible tissue damage.

    • Flammability: Morpholine is a flammable liquid, a property that must be considered in the overall risk assessment, especially during storage and handling of its derivatives.[7][8]

Core Directive: Engineering Controls as the First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The first and most critical layer of protection is always engineering controls.

All handling of 4-(Morpholin-2-yl)aniline, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood. This is a non-negotiable baseline for safe practice. The fume hood provides constant ventilation to prevent the accumulation of harmful vapors and aerosols, directly addressing the inhalation risk.[10]

Personal Protective Equipment (PPE): A Validating System of Protection

The following PPE is mandatory for all personnel handling 4-(Morpholin-2-yl)aniline. This multi-layered approach creates a self-validating system where each component addresses a specific hazard identified in our analysis.

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves. The outer glove absorbs any initial contamination, while the inner glove provides a secondary barrier. This is critical given the high potential for dermal absorption from the aniline moiety.[1][11] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[12]
Eye & Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. This is the minimum requirement to protect against splashes and vapors. The corrosive nature of the morpholine moiety means any eye contact could be severe.[5][12]
Full-face shield (in addition to goggles). A face shield is required when handling quantities greater than a few grams or when there is an elevated risk of splashing during transfers or reaction quenching.[10]
Body Protection Flame-retardant lab coat with tight-fitting cuffs. Provides a primary barrier against incidental skin contact.
Chemically resistant apron. Recommended when working with larger volumes to provide an additional layer of protection against spills.
Respiratory Protection Typically not required if all work is performed in a fume hood. A properly functioning fume hood is the primary engineering control for respiratory protection.[10]
NIOSH-approved respirator with organic vapor cartridges. Mandatory for spill cleanup or any situation where the compound must be handled outside of a fume hood.[13][14] Fit-testing and training are required for all respirator users.

Operational Plan: A Step-by-Step Handling Protocol

Procedural discipline is key to safety. Follow this workflow for every operation involving 4-(Morpholin-2-yl)aniline.

cluster_prep 1. Pre-Operation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Operation & Disposal prep1 Verify fume hood is operational prep2 Don all required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Prepare designated waste containers (solid & liquid) prep2->prep3 handle1 Weigh compound in fume hood on a disposable weighing paper handle2 Transfer to reaction vessel using powder funnel handle1->handle2 handle3 Add solvent and proceed with reaction setup handle2->handle3 clean1 Quench reaction carefully within the fume hood clean2 Segregate waste: - Contaminated solids (gloves, paper) into solid waste bag - Liquid waste into designated halogenated/non-halogenated container clean1->clean2 clean3 Decontaminate work surface with appropriate solvent clean2->clean3 clean4 Remove PPE carefully (outer gloves first) clean3->clean4

Sources

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